molecular formula C12H10N2O4S B182241 4-Nitro-N-phenylbenzenesulfonamide CAS No. 1576-44-9

4-Nitro-N-phenylbenzenesulfonamide

Cat. No.: B182241
CAS No.: 1576-44-9
M. Wt: 278.29 g/mol
InChI Key: BJKNXDSKYOQVTJ-UHFFFAOYSA-N
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Description

4-Nitro-N-phenylbenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-14(16)11-6-8-12(9-7-11)19(17,18)13-10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKNXDSKYOQVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310618
Record name 4-Nitro-N-phenylbenzenesulfonamide
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Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-44-9
Record name 4-Nitro-N-phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 229374
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC229374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-N-phenylbenzenesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N-phenylbenzenesulfonamide is a synthetic organic compound characterized by the presence of a nitro group and a sulfonamide linkage between two aromatic rings. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics. The information compiled herein is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a yellow to pale yellow solid at room temperature.[1] Key identifying information and its primary physical and chemical properties are summarized in the tables below.

General Information
PropertyValueReference
Chemical Name This compound[2]
CAS Number 1576-44-9[1]
Molecular Formula C₁₂H₁₀N₂O₄S[1]
Molecular Weight 278.28 g/mol [1]
Appearance Yellow to pale yellow solid[1]
Physicochemical Data
PropertyValueReference
Melting Point 135-136 °C[3]
Boiling Point 461.3 °C at 760 mmHg[1]
Density 1.461 g/cm³[1]
Solubility Soluble in dilute ethanol.[4]

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in a monoclinic system. In the solid state, the molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains.[4]

Crystallographic Data
ParameterValueReference
Crystal System Monoclinic[4]
Space Group P2₁/c[4]
a 5.1948 (4) Å[4]
b 12.8089 (9) Å[4]
c 18.682 (1) Å[4]
β 93.419 (7)°[4]
Volume 1240.88 (15) ų[4]
Z 4[4]

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
10.60s1H-SO₂NH-[3]
8.38d, J = 8.4 Hz2HAr-H (ortho to -NO₂)[3]
8.02d, J = 8.4 Hz2HAr-H (meta to -NO₂)[3]
7.27t, J = 7.4 Hz2HAr-H[3]
7.13d, J = 7.6 Hz2HAr-H[3]
7.09t, J = 7.2 Hz1HAr-H[3]
Chemical Shift (ppm)AssignmentReference
150.3Ar-C[3]
145.4Ar-C[3]
137.4Ar-C[3]
129.8Ar-C[3]
128.7Ar-C[3]
125.2Ar-C[3]
125.1Ar-C[3]
121.2Ar-C[3]
Infrared (IR) Spectroscopy
Wavenumber Range (cm⁻¹)Functional GroupVibration
3400-3250N-HStretch
1600-1585 and 1500-1400C-CAromatic Ring Stretch
1550-1475 and 1360-1290N-ONitro Compound Stretch
1350-1150S=OSulfonamide Stretch
Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The fragmentation pattern would be expected to show cleavage of the S-N and S-C bonds, which is characteristic of sulfonamides.[5]

Experimental Protocols

Synthesis of this compound[4]

This protocol details the synthesis of this compound from 4-nitrobenzenesulfonyl chloride and aniline.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Aniline

  • Dilute Ethanol

  • Ice-cold water

  • Dilute HCl

Procedure:

  • Treat 4-nitrobenzenesulfonyl chloride with aniline in a stoichiometric ratio.

  • Boil the reaction mixture for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 ml of ice-cold water.

  • Filter the resulting solid product, N-(phenyl)-4-nitrobenzenesulfonamide, under suction.

  • Wash the solid thoroughly with cold water to remove any unreacted starting materials.

  • Wash the solid with dilute HCl to remove excess aniline.

  • Recrystallize the product from dilute ethanol to a constant melting point to achieve high purity.

  • The purity of the final compound can be verified by its infrared spectrum.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start Materials: 4-Nitrobenzenesulfonyl chloride Aniline reaction Reaction: Boil for 15 minutes start->reaction cooling Cooling: To room temperature reaction->cooling precipitation Precipitation: Add to ice-cold water cooling->precipitation filtration Filtration: Isolate solid product precipitation->filtration washing1 Washing: With cold water filtration->washing1 washing2 Washing: With dilute HCl washing1->washing2 recrystallization Purification: Recrystallize from dilute ethanol washing2->recrystallization product Final Product: This compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Biological Activity

While the broader classes of sulfonamides and nitroaromatic compounds are known for a wide range of biological activities, including antimicrobial and anticancer properties, specific biological activities for this compound are not extensively documented in the reviewed literature. Further research is required to elucidate any potential pharmacological effects of this specific compound.

Conclusion

This technical guide provides a consolidated source of information on the chemical and physical properties of this compound. The presented data, including spectroscopic and crystallographic details, along with the detailed synthesis protocol, offers a solid foundation for researchers and scientists working with this compound. The lack of specific biological activity data highlights an area for potential future investigation in the field of drug discovery and development.

References

An In-depth Technical Guide to 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitro-N-phenylbenzenesulfonamide, a chemical compound of interest in various scientific domains. This document details its chemical structure, identification numbers, physicochemical properties, synthesis protocols, and crystallographic data.

Core Compound Information

Chemical Structure and Identifiers

This compound is an organic compound featuring a nitro group and a sulfonamide linkage between two phenyl rings.

Structure:

G reagents 4-Nitrobenzenesulfonyl chloride + Aniline reaction Boil for 15 min reagents->reaction cooling Cool to RT reaction->cooling precipitation Add to ice water cooling->precipitation filtration Filter solid precipitation->filtration washing1 Wash with cold water filtration->washing1 washing2 Wash with dilute HCl washing1->washing2 recrystallization Recrystallize from dilute ethanol washing2->recrystallization product This compound recrystallization->product

4-Nitro-N-phenylbenzenesulfonamide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Nitro-N-phenylbenzenesulfonamide, a chemical compound of interest in various research and development domains. This document outlines its fundamental molecular characteristics, provides a foundational experimental protocol for its synthesis, and illustrates a potential synthetic workflow.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValue
Molecular Formula C₁₂H₁₀N₂O₄S[1][2][3][4]
Molecular Weight 278.28 g/mol [1][4][5]
CAS Registry Number 1829-81-8[1]
Physical State Solid[5]
Appearance Yellow to pale yellow solid[5]
Boiling Point 461.3 °C at 760 mmHg[5]
Density 1.461 g/cm³[5]
Refractive Index 1.656[5]

Synthesis Protocol: A General Method

The following section details a generalized experimental protocol for the synthesis of this compound. This procedure is based on established principles of sulfonamide synthesis.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Aniline

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline in dichloromethane. Cool the solution in an ice bath.

  • Addition of Base: To the cooled solution, add pyridine. Pyridine acts as a base to neutralize the HCl that will be formed during the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride in dichloromethane to the reaction mixture with continuous stirring. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl to remove excess pyridine.

    • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants: 4-Nitrobenzenesulfonyl chloride Aniline Pyridine Reaction Reaction in Dichloromethane Reactants->Reaction Workup Aqueous Workup: - 1M HCl - NaHCO3 - Brine Reaction->Workup Drying Drying over Na2SO4 Workup->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Recrystallization Concentration->Purification Product Pure 4-Nitro-N- phenylbenzenesulfonamide Purification->Product

Caption: Synthesis and purification workflow for this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways involving this compound are not extensively documented in the provided search results, compounds with similar structural motifs (sulfonamides) are known to interact with various biological targets. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway where a sulfonamide-based inhibitor might act.

Hypothetical_Signaling_Pathway Ligand External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse induces Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->KinaseA inhibits

Caption: Hypothetical signaling pathway showing potential inhibition by a sulfonamide.

References

A Deep Dive into the Solubility of 4-Nitro-N-phenylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy and developability. For researchers in the fields of medicinal chemistry and drug development, a comprehensive understanding of a compound's solubility profile in various organic solvents is paramount for purification, crystallization, formulation, and various analytical procedures. This technical guide provides a detailed overview of the solubility of 4-Nitro-N-phenylbenzenesulfonamide, a sulfonamide derivative of significant interest.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information, presents solubility data for structurally analogous sulfonamides to provide a valuable comparative framework, and details robust experimental protocols for determining its solubility.

Understanding Sulfonamide Solubility

Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amino group. Their solubility is influenced by the interplay of their crystalline structure, the polarity of the solvent, and the potential for hydrogen bonding between the solute and the solvent molecules. The presence of the nitro group in this compound, an electron-withdrawing group, and the two aromatic rings, contribute to its overall polarity and potential for intermolecular interactions.

A general principle in solubility is "like dissolves like." Therefore, it is anticipated that this compound will exhibit higher solubility in polar organic solvents compared to nonpolar ones. One report indicates that the compound can be recrystallized from dilute ethanol, suggesting a reasonable solubility in this protic solvent.

Comparative Solubility Data of Structurally Related Sulfonamides

To offer a quantitative perspective, the following table summarizes the solubility of other sulfonamides in various organic solvents. This data can serve as a useful reference for estimating the potential solubility behavior of this compound.

Sulfonamide DerivativeSolventTemperature (°C)Solubility (mol/L)
SulfadiazineN,N-Dimethylformamide250.12
SulfadiazineAcetone250.04
SulfadiazineEthanol250.008
SulfamethoxazoleDioxane250.25
SulfamethoxazoleAcetone250.15
SulfamethoxazoleMethanol250.07

Note: This data is compiled from various sources and should be used as a comparative reference.

Experimental Protocols for Solubility Determination

A precise determination of solubility requires a well-defined experimental protocol. The "shake-flask" method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

Materials and Equipment:

  • This compound (solid)

  • Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, etc.)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Detailed Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to remove any undissolved particles. Alternatively, the samples can be centrifuged at a high speed, and the clear supernatant can be sampled.

  • Analysis of Solute Concentration:

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Determine the wavelength of maximum absorbance (λmax) for the compound.

      • Measure the absorbance of the standard solutions and the saturated sample solution at the λmax.

      • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

      • Determine the concentration of the saturated solution from the calibration curve.

    • Using High-Performance Liquid Chromatography (HPLC):

      • Develop a suitable HPLC method (including column, mobile phase, and detection wavelength) for the quantification of this compound.

      • Prepare a calibration curve by injecting standard solutions of known concentrations.

      • Inject the filtered saturated sample solution into the HPLC system.

      • Determine the concentration of the sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Concentration Analysis cluster_result Result start Add excess this compound to solvent equilibrate Equilibrate in temperature-controlled shaker start->equilibrate separate Allow solid to settle or centrifuge equilibrate->separate filtrate Filter supernatant separate->filtrate analysis Analyze concentration (UV-Vis or HPLC) filtrate->analysis solubility Calculate Solubility analysis->solubility

Caption: Workflow for Shake-Flask Solubility Determination.

analytical_methods cluster_uv_vis UV-Vis Spectrophotometry cluster_hplc High-Performance Liquid Chromatography (HPLC) filtered_sample Filtered Saturated Sample uv_measure Measure Sample Absorbance filtered_sample->uv_measure Analyze hplc_inject Inject Sample filtered_sample->hplc_inject Analyze uv_standards Prepare Standard Solutions uv_calibration Generate Calibration Curve uv_standards->uv_calibration uv_calibration->uv_measure concentration Determine Concentration uv_measure->concentration hplc_standards Prepare Standard Solutions hplc_calibration Generate Calibration Curve hplc_standards->hplc_calibration hplc_calibration->hplc_inject hplc_inject->concentration

Caption: Analytical Methods for Concentration Determination.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a foundational understanding for researchers. By leveraging comparative data from similar sulfonamides and employing rigorous experimental protocols such as the shake-flask method, scientists can accurately determine its solubility in various organic solvents. This information is indispensable for advancing the research and development of this and other related compounds.

Spectroscopic Profile of 4-Nitro-N-phenylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Nitro-N-phenylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

Executive Summary

This compound is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. Accurate and detailed spectroscopic data are paramount for its unambiguous identification, purity assessment, and structural elucidation. This guide presents a consolidated repository of its ¹H NMR, ¹³C NMR, IR, and MS data, presented in clear, tabular formats for ease of reference and comparison. Detailed experimental protocols are provided to ensure reproducibility of the presented data.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were acquired on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.60s-1HNH
8.38d8.42HAr-H (ortho to NO₂)
8.02d8.42HAr-H (meta to NO₂)
7.27t7.42HAr-H (meta to NH)
7.13d7.62HAr-H (ortho to NH)
7.09t7.21HAr-H (para to NH)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
150.3Ar-C (C-NO₂)
145.4Ar-C (C-SO₂)
137.4Ar-C (C-NH)
129.8Ar-CH
128.7Ar-CH
125.2Ar-CH
125.1Ar-CH
121.2Ar-CH
Infrared (IR) Spectroscopy

The infrared spectrum was obtained from a solid sample. Key absorption bands are summarized below.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3250Strong, BroadN-H Stretch
~1520StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1330StrongAsymmetric SO₂ Stretch
~1160StrongSymmetric SO₂ Stretch

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
278~40[M]⁺ (Molecular Ion)
186~5[M - C₆H₅N]⁺
141~10[C₆H₅SO₂]⁺
93~100[C₆H₅NH₂]⁺
77~30[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below to facilitate replication and validation.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum of a solid sample of this compound was recorded. A common method for solid samples involves creating a potassium bromide (KBr) pellet. A small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent disk. This pellet is then placed in the sample holder of an FT-IR spectrometer for analysis.

Mass Spectrometry

The mass spectrum was acquired using an electron ionization (EI) source. The sample was introduced into the high vacuum of the mass spectrometer, where it was bombarded with a beam of high-energy electrons (typically 70 eV). This caused the molecule to ionize and fragment. The resulting positively charged ions were then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample This compound NMR NMR Spectroscopy Sample->NMR Dissolve in DMSO-d₆ IR IR Spectroscopy Sample->IR Prepare KBr pellet MS Mass Spectrometry Sample->MS Introduce into ion source NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a centralized and detailed resource for the spectroscopic characterization of this compound. The tabulated data and experimental protocols are intended to support researchers in their efforts to identify, purify, and utilize this compound in various scientific applications.

Crystal Structure of 4-Nitro-N-phenylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Nitro-N-phenylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. The document outlines the key crystallographic data, molecular geometry, and intermolecular interactions, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of its solid-state architecture.

Crystallographic and Molecular Data

The crystal structure of this compound (C₁₂H₁₀N₂O₄S) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic and refinement data is presented in Table 1, while Table 2 details important molecular geometry parameters.

Table 1: Crystal Data and Structure Refinement for this compound. [1]

ParameterValue
Empirical FormulaC₁₂H₁₀N₂O₄S
Formula Weight278.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1948 (4)
b (Å)12.8089 (9)
c (Å)18.682 (1)
β (°)93.419 (7)
Volume (ų)1240.88 (15)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (Mg/m³)1.490
Absorption Coefficient (mm⁻¹)0.27
F(000)576
R[F² > 2σ(F²)]0.037
wR(F²)0.086
Goodness-of-fit (S)1.20

Table 2: Selected Molecular Geometry Parameters.

ParameterValue
Dihedral Angle between Aromatic Rings (°)36.19 (18)[1][2]
S-N Torsion Angle (°C-S-N-C)61.89 (32)[1]

The molecule exhibits a twisted conformation, with a significant dihedral angle between the nitrophenyl and phenyl rings.[1][2] This twist is further evidenced by the torsion angle around the S-N bond.[1]

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by intermolecular N-H···O hydrogen bonds. These interactions link adjacent molecules into C(4) chains that propagate along the crystallographic a-axis.[1][2] The hydrogen bond geometry is detailed in Table 3.

Table 3: Hydrogen Bond Geometry (Å, °). [1]

D—H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N1—H1N···O1ⁱ0.85(2)2.28(2)3.094(4)162(4)
Symmetry code: (i) x-1, y, z

The formation of these hydrogen-bonded chains is a key feature of the supramolecular assembly of this compound in the solid state.

Experimental Protocols

Synthesis of this compound[1]
  • Reaction Setup: 4-Nitrobenzenesulfonyl chloride and aniline are combined in a stoichiometric ratio.

  • Reaction Execution: The reaction mixture is boiled for 15 minutes.

  • Workup: The mixture is cooled to room temperature and poured into 100 ml of ice-cold water.

  • Purification: The resulting solid is collected by suction filtration and washed sequentially with cold water and dilute HCl to remove unreacted starting materials. The crude product is then recrystallized from dilute ethanol to achieve a constant melting point. The purity can be further assessed by infrared spectroscopy.

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the purified compound at room temperature.

X-ray Crystallography[1]
  • Data Collection: A suitable single crystal was mounted on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector. Data was collected using Mo Kα radiation at 293 K.

  • Data Reduction: The collected data was processed using the CrysAlis RED software.

  • Structure Solution and Refinement: The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. Hydrogen atoms bonded to carbon were placed in idealized positions, while the coordinates of the amine hydrogen were refined with a distance restraint.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway associated with the sulfonamide class of compounds.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis s1 Mix 4-Nitrobenzenesulfonyl chloride and Aniline s2 Boil for 15 min s1->s2 w1 Cool and add to ice-cold water s2->w1 w2 Filter solid product w1->w2 w3 Wash with H2O and dilute HCl w2->w3 w4 Recrystallize from dilute ethanol w3->w4 a1 Single Crystal Growth (Slow Evaporation) w4->a1 a2 X-ray Diffraction Data Collection a1->a2 a3 Structure Solution and Refinement a2->a3 folic_acid_pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHFS Dihydrofolate Synthase DHP->DHFS Glutamate Glutamate Glutamate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH -> NADP+ THF Tetrahydrofolate (THF) DHFR->THF Purines Purines, Thymidine, Amino Acids THF->Purines Essential for Synthesis of Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

References

Computational Insights into 4-Nitro-N-phenylbenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational studies performed on 4-Nitro-N-phenylbenzenesulfonamide derivatives and related benzenesulfonamides. It is intended to serve as a resource for researchers and professionals involved in drug design and development, offering insights into the methodologies, quantitative data, and biological targets associated with this class of compounds. While a comprehensive computational analysis of a homologous series of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes findings from various studies on benzenesulfonamides, including those with nitro substitutions, to provide a broad understanding of their therapeutic potential.

Core Concepts in Computational Analysis

Computational drug design is a pivotal component of modern pharmaceutical research, enabling the prediction of molecular interactions and biological activities before the synthesis of compounds. Key methodologies employed in the study of this compound and its analogs include:

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights into its stability and conformational changes.

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules, aiding in the understanding of their reactivity and spectroscopic properties.

Data Presentation: Quantitative Insights from Computational Studies

The following tables summarize key quantitative data from various computational and experimental studies on benzenesulfonamide derivatives, including nitro-substituted analogs.

Table 1: Molecular Docking and Binding Energy Data

Compound/Derivative ClassTarget ProteinDocking Score / Binding Energy (kcal/mol)Key Interacting ResiduesReference
({4-nitrophenyl}sulfonyl)tryptophanE. coli DNA gyrase (5MMN)-6.37Not specified[1][2]
({4-nitrophenyl}sulfonyl)tryptophanCOVID-19 Main Protease (6LU7)-6.35His41, Met49, Met165[1]
4-methyl-N-(3-nitrophenyl)benzene sulfonamidePenicillin-Binding Protein 2X (PBP-2X)High docking score (exact value not provided)Not specified
Benzenesulfonamide-thiazolidinone derivativesHuman Carbonic Anhydrase IX (hCA IX)Not specifiedLeu91, Gln92[3]
N-substituted-β-d-glucosamine benzenesulfonamidesHuman Carbonic Anhydrase IX (hCA IX)Various (e.g., -8.1 for compound 20)His68, Gln71, Gln92, Val130, Asp131, Thr200, Thr201[4]

Table 2: Enzyme Inhibition and QSAR Data

Compound/Derivative ClassTarget Enzyme(s)Inhibition Constant (Kᵢ) / IC₅₀QSAR Model Statistical ParametersReference
N-phenylsulfonamide derivativesCarbonic Anhydrase I & II, Acetylcholinesterase, ButyrylcholinesteraseKᵢ values ranging from 24.4 to 45.7 nM for active compoundsNot Applicable
Benzenesulfonamide derivativesHepatitis B Virus Capsid AssemblyNot specifiedCoMFA: r² = 0.998, q² = 0.625, r²pred = 0.837; CoMSIA: r² = 0.987, q² = 0.645, r²pred = 0.698
4-benzylideneamino-benzenesulfonamide derivativesCyclooxygenase-2 (COX-2)Not specifiedr = 0.880, r² = 0.774, q² = 0.671
Benzenesulfonamide derivatives12-LipoxygenaseNot specifiedCoMFA: q²=0.708, r²=0.983; CoMSIA: q²=0.735, r²=0.981
N-phenylbenzenesulfonamidesLactate Dehydrogenase A (LDHA)IC₅₀ = 720 nM (hit compound), IC₅₀ = 156 nM (optimized compound)Not Applicable[5]

Experimental and Computational Protocols

This section details the methodologies employed in the synthesis and computational analysis of this compound and related derivatives, as cited in the literature.

Synthesis of this compound

A common synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline. The reaction mixture is typically boiled for a short period, then cooled and added to ice-cold water to precipitate the product. The resulting solid is filtered, washed with water and dilute HCl to remove unreacted starting materials, and then recrystallized from a suitable solvent like ethanol to obtain the pure compound.[6]

Molecular Docking Protocol

A representative molecular docking workflow for benzenesulfonamide derivatives targeting carbonic anhydrase is as follows:

  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., hCA IX, PDB: 5FL4) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The ligand structures are sketched using a molecular editor and optimized to their lowest energy conformation.

  • Grid Generation: A grid box is defined around the active site of the protein, encompassing the key binding residues.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, the predicted binding energy, and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[3][4]

QSAR Model Development

The development of a QSAR model for benzenesulfonamide derivatives typically involves the following steps:

  • Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is selected. The 3D structures of these molecules are generated and optimized.

  • Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule in the dataset.

  • Model Building: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation techniques.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the computational study of this compound derivatives.

Computational_Drug_Design_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Target_ID Target Identification Target_Val Target Validation Target_ID->Target_Val HTS High-Throughput Screening Target_Val->HTS VS Virtual Screening HTS->VS FBDD Fragment-Based Drug Design VS->FBDD QSAR QSAR Modeling FBDD->QSAR Docking Molecular Docking QSAR->Docking MD MD Simulations Docking->MD Synthesis Chemical Synthesis MD->Synthesis Bio_Eval Biological Evaluation Synthesis->Bio_Eval Bio_Eval->QSAR Preclinical Preclinical Studies Bio_Eval->Preclinical Clinical Clinical Trials Preclinical->Clinical

Computational Drug Design Workflow

Carbonic_Anhydrase_Inhibition cluster_0 Benzenesulfonamide Inhibitor cluster_1 Carbonic Anhydrase Active Site cluster_2 Enzymatic Reaction & Inhibition Inhibitor 4-Nitro-N-phenyl- benzenesulfonamide Derivative Active_Site Active Site Inhibitor->Active_Site Binds to Active Site Zn_Ion Zn²⁺ Ion Active_Site->Zn_Ion His_Residues Histidine Residues Active_Site->His_Residues Inhibition Inhibition of Catalysis Active_Site->Inhibition Blocks Substrate Access Zn_Ion->Inhibition Coordination by Sulfonamide CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 CA Catalysis HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H

Carbonic Anhydrase Inhibition Pathway

Conclusion

The computational exploration of this compound derivatives and their analogs has revealed their potential as inhibitors of various enzymes, with carbonic anhydrases being a prominent target. The methodologies of molecular docking, QSAR, and MD simulations have been instrumental in elucidating the structure-activity relationships and guiding the design of more potent and selective inhibitors. While a dedicated and extensive computational study on a series of this compound derivatives is an area for future research, the existing body of work on related benzenesulfonamides provides a solid foundation for further investigation. This guide serves as a starting point for researchers to delve into the computational aspects of this promising class of compounds in the quest for novel therapeutics.

References

Synthesis and characterization of novel 4-Nitro-N-phenylbenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Novel 4-Nitro-N-phenylbenzenesulfonamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamides represent a critical class of compounds in medicinal chemistry, with a wide range of biological activities.[1] The this compound scaffold is of particular interest due to the electron-withdrawing nature of the nitro group, which can influence the compound's physicochemical properties and biological interactions.[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound and its analogs. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthetic and analytical workflows.

General Synthesis of this compound Analogs

The primary synthetic route to N-substituted 4-nitrobenzenesulfonamides involves the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and a primary or secondary amine (or aniline derivative).[1][4] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]

G R1 4-Nitrobenzenesulfonyl Chloride Reaction Reaction Mixture R1->Reaction + R2 Substituted Aniline (or other amine) R2->Reaction + Base Base (e.g., Pyridine) Base->Reaction to neutralize HCl Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product Crude this compound Analog Reaction->Product Stir at RT (6-18 hours) Byproduct HCl Reaction->Byproduct

Caption: General reaction scheme for the synthesis of this compound analogs.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the procedure described by Chaithanya et al. (2012).[4]

Materials:

  • 4-Nitrobenzenesulfonyl chloride (1.0 eq)

  • Aniline (1.0 eq)

  • Dilute Ethanol

  • Dilute HCl

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine 4-nitrobenzenesulfonyl chloride and aniline in a stoichiometric ratio.

  • Heat the reaction mixture to boiling and maintain for 15 minutes.[4]

  • Cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water, which should result in the precipitation of a solid.[4]

  • Filter the solid product under suction.

  • Wash the solid thoroughly with cold water to remove any water-soluble impurities.

  • Wash the solid with dilute HCl to remove any unreacted aniline.[4]

  • Finally, wash again with cold water.

  • Recrystallize the crude product from dilute ethanol to obtain pure N-(phenyl)-4-nitrobenzenesulfonamide.[4]

General Protocol for Substituted Analogs (Conventional Heating)

This is a general protocol that can be adapted for various substituted anilines.[1]

Materials:

  • Substituted aniline (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 4-Nitrobenzenesulfonyl chloride (1.0 eq)

  • 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄

  • Silica gel for chromatography

  • Appropriate solvent system for purification (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.[1]

  • Sulfonyl Chloride Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide analog.[1]

G start Crude Reaction Mixture dilute Dilute with DCM start->dilute wash_hcl Wash with 1M HCl (2x) dilute->wash_hcl wash_water Wash with Water (1x) wash_hcl->wash_water wash_bicarb Wash with sat. NaHCO3 (1x) wash_water->wash_bicarb wash_brine Wash with Brine (1x) wash_bicarb->wash_brine dry Dry Organic Layer (Anhydrous MgSO4) wash_brine->dry filter_concentrate Filter and Concentrate (Rotary Evaporator) dry->filter_concentrate purify Purification filter_concentrate->purify chromatography Flash Column Chromatography purify->chromatography or recrystallization Recrystallization purify->recrystallization final_product Pure Sulfonamide Analog chromatography->final_product recrystallization->final_product

Caption: Post-synthesis workup and purification workflow.

Characterization of Analogs

The synthesized sulfonamides can be characterized using a suite of standard analytical techniques to confirm their structure, purity, and molecular weight.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the chemical environment of protons, showing characteristic signals for aromatic and any aliphatic protons. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR is used to identify all unique carbon atoms in the molecule.[1]

  • Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the synthesized compound.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Sulfonamides exhibit characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[4]

G product Purified Sulfonamide Analog nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms ir IR Spectroscopy product->ir xray X-ray Crystallography (if crystalline) product->xray structure Chemical Structure & Connectivity nmr->structure mw Molecular Weight ms->mw fg Functional Groups (S=O, N-H) ir->fg solid_state 3D Structure & Intermolecular Interactions xray->solid_state

Caption: Standard analytical workflow for the characterization of synthesized analogs.

Quantitative Data Summary

This section summarizes the available quantitative data for the parent compound, this compound, and a representative analog.

Table 1: Physicochemical and Crystallographic Data
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Crystal SystemRef.
This compoundC₁₂H₁₀N₂O₄S278.28--Monoclinic[4][5]
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamideC₁₃H₁₂N₂O₅S308.31182–18385.8-[6]
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamideC₁₃H₁₂N₂O₅S308.31133–13479.7-[6]
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamideC₁₃H₁₂N₂O₅S308.3185–8617.8-[6]
Table 2: X-ray Crystallography Data for this compound
ParameterValueRef.
Crystal System Monoclinic[4]
a 5.1948 (4) Å[4]
b 12.8089 (9) Å[4]
c 18.682 (1) Å[4]
β 93.419 (7)°[4]
Volume (V) 1240.88 (15) ų[4]
Z 4[4]
Dihedral Angle (Sulfonyl-Anilino Rings) 36.19 (18)°[4][7]

Biological Activity

Benzenesulfonamide analogs are known to possess a wide range of biological activities. While extensive data on this compound analogs is context-dependent, the broader class of compounds has shown promise.

  • Anticancer Properties: Certain benzenesulfonamide derivatives have been identified as kinase inhibitors, showing potential for glioblastoma (GBM) treatment.[8] For example, the analog AL106 was identified as a potential anti-GBM compound with an IC₅₀ value of 58.6 µM in U87 cells.[8]

  • Antimicrobial Activity: The nitro group is a well-known pharmacophore that can impart antimicrobial properties.[2][3] Nitro-containing compounds are investigated for their activity against various bacteria, with the NO₂ moiety often triggering redox reactions within microbial cells, leading to toxicity and cell death.[2]

This guide serves as a foundational resource for the synthesis and characterization of novel this compound analogs. The provided protocols and data offer a starting point for further research and development in this promising area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Nitro-N-phenylbenzenesulfonamide, a valuable intermediate in organic synthesis. The protocol is based on established laboratory procedures.

Introduction

This compound is a sulfonamide derivative containing a nitro group. Sulfonamides are an important class of compounds in medicinal chemistry. This protocol details the synthesis via the reaction of 4-nitrobenzenesulfonyl chloride with aniline.

Reaction Scheme

The synthesis proceeds through the nucleophilic substitution of the chloride on the sulfonyl chloride by the amino group of aniline.

Reaction of 4-nitrobenzenesulfonyl chloride with aniline to form this compound and hydrochloric acid.

Experimental Protocol

This protocol is adapted from established synthetic methods[1].

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Aniline

  • Ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • Filter paper

  • pH paper

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-nitrobenzenesulfonyl chloride and a stoichiometric equivalent of aniline.

  • Reaction: Heat the reaction mixture to boiling and maintain a gentle reflux for 15 minutes[1]. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature[1].

    • Pour the cooled mixture into a beaker containing approximately 100 mL of ice-cold water[1]. A solid precipitate should form.

    • Collect the solid product by vacuum filtration using a Büchner funnel[1].

    • Wash the crude product thoroughly with cold deionized water to remove any water-soluble impurities[1].

    • Subsequently, wash the product with dilute hydrochloric acid to remove any unreacted aniline[1]. Check the filtrate with pH paper to ensure it is acidic.

    • Finally, wash the product again with cold deionized water to remove excess acid.

  • Purification:

    • Recrystallize the crude product from dilute ethanol to a constant melting point to obtain the purified this compound[1].

  • Drying and Characterization:

    • Dry the purified crystals, for example, in a desiccator under vacuum.

    • Characterize the final product by determining its melting point and using spectroscopic methods such as infrared (IR) spectroscopy.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₁₂H₁₀N₂O₄S[1]
Molecular Weight 278.28 g/mol [1]
CAS Registry Number 1576-44-9[2]
Appearance Solid[1]
Crystal System Monoclinic[1]
Unit Cell Parameters a = 5.1948 Å, b = 12.8089 Å, c = 18.682 Å[1]
β = 93.419°[1]
Cell Volume 1240.88 ų[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow node_start Start A 1. Reactants 4-Nitrobenzenesulfonyl chloride + Aniline node_start->A node_reactant node_reactant node_process node_process node_product node_product node_end End B 2. Reaction Boil for 15 min A->B C 3. Work-up - Cool - Precipitate in ice water - Filter - Wash (H₂O, dil. HCl) B->C D 4. Purification Recrystallize from dilute ethanol C->D E 5. Final Product This compound D->E E->node_end

Synthesis workflow for this compound.

References

Application Notes and Protocols: The Use of 4-Nitrobenzenesulfonyl (Nosyl) Group for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multistep organic synthesis, particularly within pharmaceutical research and drug development, the judicious selection and application of protecting groups are of paramount importance. The amine functional group, with its inherent nucleophilicity and basicity, frequently necessitates protection to avert undesirable side reactions. The 4-nitrobenzenesulfonyl (p-nosyl or Ns) group has distinguished itself as a highly versatile and valuable tool for the protection of primary and secondary amines.

Unlike the more conventional p-toluenesulfonyl (tosyl, Ts) group, which is renowned for its stability but often demands stringent conditions for its removal, the nosyl group presents a significant advantage: it can be cleaved under remarkably mild conditions.[1] This facility is ascribed to the electron-withdrawing character of the nitro group, which promotes nucleophilic aromatic substitution for deprotection.[1] These attributes make 4-nitrobenzenesulfonamides ideal intermediates in intricate synthetic routes.

Key Features and Applications
  • Protection of Primary and Secondary Amines: 4-Nitrobenzenesulfonyl chloride (Ns-Cl) readily reacts with primary and secondary amines to yield stable, often crystalline, sulfonamides in high yields.[1]

  • Activation of the Amine Nitrogen: The strong electron-withdrawing nature of the nosyl group significantly diminishes the nucleophilicity and basicity of the amine nitrogen, rendering it inert under a variety of reaction conditions.[1] This also allows for the alkylation of the sulfonamide.[2]

  • Mild Deprotection Conditions: The nosyl group is readily cleaved by treatment with a thiol and a base, proceeding through a Meisenheimer complex intermediate.[2][3] This mild deprotection protocol is compatible with a wide array of sensitive functional groups.

  • Orthogonality: The nosyl protecting group is orthogonal to other commonly employed amine protecting groups such as Boc and Cbz, allowing for selective deprotection in complex molecules.[4]

Data Presentation

Table 1: Representative Conditions for Nosylation of Amines
Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AminePyridineCH₂Cl₂0 to rt2-16High[1]
Secondary AmineEt₃N / DMAPDCMrtN/AHigh[5]
AnilineN/A (reflux)N/AReflux0.25N/A[6]

Note: "rt" denotes room temperature. N/A indicates data not available in the cited sources.

Table 2: Comparative Overview of Deprotection Conditions for N-Nosylamides
SubstrateThiol Reagent (equiv.)Base (equiv.)SolventTemperature (°C)TimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile5040 min89-91[2][3]
Various o- and p-nosyl amidesn-DodecanethiolLiOHN/ArtN/AGood[7]
Various o- and p-nosyl amidesp-Mercaptobenzoic acidK₂CO₃DMF4012 hExcellent[7]
Secondary and Tertiary NosylamidesPS-thiophenolCs₂CO₃THFrt24 hVery Good[4]
Secondary and Tertiary NosylamidesPS-thiophenolCs₂CO₃THF80 (Microwave)6 x 1 minHigh[4]

Note: "rt" denotes room temperature. N/A indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine (Nosylation)

Materials:

  • Primary Amine (1.0 eq)

  • 4-Nitrobenzenesulfonyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (2.0 eq) to the stirred solution.

  • Add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-16 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a Nosyl-Protected Amine

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1M NaOH solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, oil bath

Procedure:

  • In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.[1]

  • Add thiophenol (2.5 eq) to the solution.[1]

  • Add potassium carbonate (2.5 eq) to the stirred mixture.[1]

  • Heat the reaction mixture in an oil bath at a temperature ranging from room temperature to 50°C, depending on the substrate.[2][3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as CH₂Cl₂ or EtOAc (3x).[2][3]

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be further purified by distillation, recrystallization, or column chromatography.

Visualizations

Protection_Workflow Amine Primary/Secondary Amine ProtectedAmine N-Nosylated Amine (Stable Intermediate) Amine->ProtectedAmine Nosylation NsCl 4-Nitrobenzenesulfonyl Chloride (Ns-Cl) NsCl->ProtectedAmine Base Base (e.g., Pyridine) Base->ProtectedAmine Solvent_P Solvent (e.g., CH₂Cl₂) Solvent_P->ProtectedAmine Purification_P Workup & Purification ProtectedAmine->Purification_P

Caption: Workflow for the protection of amines using 4-nitrobenzenesulfonyl chloride.

Deprotection_Workflow ProtectedAmine N-Nosylated Amine DeprotectedAmine Deprotected Amine ProtectedAmine->DeprotectedAmine Deprotection Thiol Thiol Reagent (e.g., Thiophenol) Thiol->DeprotectedAmine Base_D Base (e.g., K₂CO₃) Base_D->DeprotectedAmine Solvent_D Solvent (e.g., MeCN) Solvent_D->DeprotectedAmine Purification_D Workup & Purification DeprotectedAmine->Purification_D Deprotection_Mechanism cluster_0 Deprotection Steps NosylAmide N-Nosylated Amine Meisenheimer Meisenheimer Complex (Intermediate) NosylAmide->Meisenheimer + RS⁻ Thiolate Thiolate (RS⁻) FreeAmine Free Amine Meisenheimer->FreeAmine Elimination Byproduct Aromatic Sulfide Byproduct Meisenheimer->Byproduct Elimination

References

Application Notes and Protocols: Cleavage of the 4-Nitrobenzenesulfonyl (Nosyl) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-nitrobenzenesulfonyl (nosyl or Ns) group is a crucial amine protecting group in modern organic synthesis, particularly in the fields of peptide synthesis and drug development.[1] Its utility stems from its facile introduction, stability to a range of reaction conditions, and, most importantly, its mild and selective cleavage. Unlike the more robust tosyl group, the nosyl group can be removed under gentle conditions, a feature attributed to the electron-withdrawing nature of the para-nitro group which facilitates nucleophilic aromatic substitution.[2]

These application notes provide a comprehensive overview of the cleavage of the 4-nitrobenzenesulfonyl protecting group, including detailed experimental protocols, a summary of quantitative data for various cleavage methods, and a mechanistic illustration.

Mechanistic Overview: Nucleophilic Aromatic Substitution

The cleavage of the nosyl group from a protected amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The most common method involves the use of a thiol reagent in the presence of a base.[3] The base deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the electron-deficient aromatic ring of the nosyl group, forming a transient Meisenheimer complex.[4] Subsequent elimination of the sulfonamide and sulfur dioxide releases the free amine.

Cleavage_Mechanism Nosyl-Amine Nosyl-Amine Meisenheimer Complex Meisenheimer Complex Nosyl-Amine->Meisenheimer Complex + Thiolate (RS-) Thiolate (RS-) Thiolate (RS-) Free Amine Free Amine Meisenheimer Complex->Free Amine Elimination Byproducts Byproducts Meisenheimer Complex->Byproducts Elimination

Caption: General mechanism for the cleavage of the 4-nitrobenzenesulfonyl (nosyl) group.

Quantitative Data Summary

The following table summarizes various conditions reported for the cleavage of the 4-nitrobenzenesulfonyl group, allowing for easy comparison of reagents, reaction times, and yields.

Thiol ReagentBaseSolventTemperatureTimeYield (%)Substrate ScopeRef.
ThiophenolK₂CO₃ or KOHAcetonitrile or DMF50 °C40 min89-91Secondary Amine[4]
ThiophenolCs₂CO₃THFRoom Temp.24 h96Secondary Amine[5]
2-MercaptoethanolDBUDMFRoom Temp.1 hHighPrimary Amine[6]
PS-ThiophenolCs₂CO₃THFRoom Temp.24 h96Secondary Amine[5]
p-Mercaptobenzoic acidK₂CO₃DMF40 °C12 hExcellentSecondary Amine[7]
Homocysteine thiolactoneDBUAlcoholNot SpecifiedNot SpecifiedHighPrimary & Secondary Amines[8]

Experimental Protocols

Protocol 1: Cleavage of a Secondary Nosylamide using Thiophenol and Potassium Hydroxide

This protocol is adapted from a procedure used in the Fukuyama amine synthesis.[4]

Materials:

  • N-nosylated secondary amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • 10.9 M Aqueous Potassium Hydroxide (2.5 eq)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Brine

  • Magnesium sulfate

Procedure:

  • In a two-necked round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, charge thiophenol (2.5 eq) and acetonitrile.

  • Cool the mixture in an ice-water bath and add the 10.9 M aqueous potassium hydroxide solution (2.5 eq) over 10 minutes.

  • After stirring for 5 minutes, remove the ice-water bath.

  • Add a solution of the N-nosylated secondary amine (1.0 eq) in acetonitrile over 20 minutes.

  • Heat the reaction mixture in a 50 °C oil bath for 40 minutes.

  • Allow the reaction mixture to cool to room temperature, then dilute with water.

  • Extract the aqueous layer with three portions of dichloromethane.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[4]

Protocol 2: Cleavage of a Primary Nosylamide using 2-Mercaptoethanol and DBU

This protocol is a mild and effective method for the deprotection of primary nosylamides.[6]

Materials:

  • N-nosylated primary amine (1.0 eq)

  • 2-Mercaptoethanol (2.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the N-nosylated primary amine (1.0 eq) in DMF, add 2-mercaptoethanol (2.0 eq).

  • Add DBU (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to isolate the desired primary amine.[6]

Protocol 3: Solid-Phase Assisted Cleavage using PS-Thiophenol

This method simplifies purification by utilizing a polymer-supported (PS) thiol, allowing for the removal of excess reagent and byproducts by simple filtration.[5]

Materials:

  • N-nosylated secondary amine (1.0 eq)

  • PS-thiophenol (2.24 eq)

  • Cesium carbonate (Cs₂CO₃) (3.25 eq)

  • Dry Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

Procedure:

  • Pre-treat the PS-thiophenol resin by shaking it for 30 minutes in a sealed vial with a 0.7 M solution of PPh₃ in dry, deoxygenated THF.

  • Filter the resin on a sintered glass funnel, wash with dry THF, and use it immediately.

  • Dissolve the N-nosylated secondary amine (1.0 eq) in dry THF and add Cs₂CO₃ (3.25 eq).

  • Add the pre-treated PS-thiophenol (1.12 eq) to the mixture.

  • Shake the sealed vial at room temperature for 8 hours.

  • Add an additional portion of pre-treated PS-thiophenol (1.12 eq) and continue shaking for another 16 hours.

  • Filter the contents of the vial and wash the solid resin several times with THF and dichloromethane.

  • Evaporate the combined filtrates to isolate the deprotected amine.[5]

Experimental_Workflow cluster_solution Solution-Phase Protocol cluster_solid Solid-Phase Protocol A Dissolve Nosyl-Amine B Add Thiol & Base A->B C Reaction B->C D Aqueous Workup C->D E Purification D->E F Dissolve Nosyl-Amine G Add Base & PS-Thiol F->G H Reaction G->H I Filtration H->I J Evaporation I->J

Caption: Comparison of solution-phase and solid-phase experimental workflows.

Odorless Thiol Alternatives

A significant drawback of using traditional thiols like thiophenol and 2-mercaptoethanol is their foul odor. To address this, several odorless or faint-smelling thiols have been investigated for nosyl group cleavage.

  • p-Mercaptobenzoic acid: This has been identified as a highly effective odorless thiol for cleaving both o- and p-nosyl groups. It offers advantages in terms of ease of product separation, reaction temperature, and reaction time.[9]

  • Homocysteine thiolactone: In the presence of an alcohol and DBU, this odorless reagent can be used for the effective deprotection of nosylamides.[8]

  • Solid-supported or fluorous thiols: These reagents not only mitigate odor issues but also simplify the purification process by allowing for the easy removal of thiol-related byproducts through filtration.[3]

Troubleshooting Common Issues

  • Incomplete Deprotection: This can often be resolved by increasing the equivalents of the thiol and base (typically 2-5 equivalents of thiol and 2-3 equivalents of base are recommended). Ensuring the freshness of the thiol reagent is also crucial, as thiols can oxidize to less reactive disulfides over time.[3]

  • Difficult Purification: The removal of excess thiol and the resulting thioether byproduct can be challenging. An acidic workup (e.g., with 1 M HCl) can help by protonating the desired amine, potentially moving it to the aqueous layer if it is sufficiently polar, while the neutral thioether byproduct remains in the organic layer. Conversely, a basic wash (e.g., with 1 M NaOH) can help remove acidic thiols like thiophenol.[3]

  • Potential for Racemization: For chiral amines, especially those with an adjacent stereocenter, the basic conditions can pose a risk of racemization. It is advisable to use the mildest effective base and the shortest possible reaction time to minimize this side reaction.[8][10]

Conclusion

The 4-nitrobenzenesulfonyl group is a versatile and valuable protecting group for amines, offering a balance of stability and mild cleavage conditions. The use of thiol-based reagents provides a reliable and high-yielding method for its removal. By understanding the underlying mechanism and having access to detailed protocols and troubleshooting guides, researchers can effectively utilize this protecting group strategy in their synthetic endeavors. The development of odorless thiol alternatives and solid-supported reagents further enhances the practicality and appeal of the nosyl group in modern organic synthesis.

References

Application Notes and Protocols for 4-Nitro-N-phenylbenzenesulfonamide in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Nitro-N-phenylbenzenesulfonamide as a versatile intermediate in multi-step organic synthesis. Detailed protocols for its synthesis, subsequent transformations, and potential applications in the development of bioactive molecules are presented.

Introduction

This compound is a key synthetic intermediate, primarily utilized in two significant transformations: the reduction of its nitro group to form 4-Amino-N-phenylbenzenesulfonamide (a sulfanilamide derivative), and the cleavage of the N-phenylsulfonamide bond to deprotect the aniline moiety. The presence of the nitro group on the benzenesulfonamide ring enhances the acidity of the sulfonamide N-H group, facilitating its deprotonation and subsequent reactions. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization.

Synthesis of this compound

The standard synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline.

Experimental Protocol: Synthesis of this compound[1]
  • Reaction Setup: A mixture of 4-nitrobenzenesulfonylchloride and aniline in a stoichiometric ratio is prepared.

  • Reaction Conditions: The reaction mixture is boiled for 15 minutes.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The cooled mixture is added to 100 ml of ice-cold water, leading to the precipitation of the solid product.

    • The solid N-(phenyl)-4-nitrobenzenesulfonamide is collected by suction filtration.

    • The collected solid is washed thoroughly with cold water to remove any water-soluble impurities.

    • A subsequent wash with dilute HCl is performed to remove any unreacted aniline.

  • Purification: The crude product is recrystallized from dilute ethanol to a constant melting point to afford pure this compound.

Quantitative Data: Synthesis of this compound
ParameterValue
Starting Material 14-Nitrobenzenesulfonyl chloride
Starting Material 2Aniline
Reaction Time15 minutes
Reaction TemperatureBoiling
Purification MethodRecrystallization from dilute ethanol

Application in Multi-Step Synthesis: A Two-Step Transformation

A primary application of this compound is its role as a precursor to 4-Amino-N-phenylbenzenesulfonamide, a core structure in many sulfonamide-based therapeutic agents. This transformation is typically achieved via catalytic hydrogenation.

Step 1: Catalytic Reduction of this compound

The nitro group of this compound can be selectively reduced to an amino group using various catalytic systems. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.

Experimental Protocol: Catalytic Reduction to 4-Amino-N-phenylbenzenesulfonamide
  • Reaction Setup: In a suitable reaction vessel, this compound is dissolved in a solvent such as methanol or ethanol. A catalytic amount of 10% Pd/C is added to the solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

  • Work-up:

    • The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude 4-Amino-N-phenylbenzenesulfonamide.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Quantitative Data: Catalytic Reduction
ParameterValue
SubstrateThis compound
Catalyst10% Palladium on Carbon (Pd/C)
Hydrogen SourceHydrogen gas
SolventMethanol or Ethanol
TemperatureRoom Temperature
Pressure1-4 atm
Step 2: Deprotection of the Sulfonamide

The 4-nitrobenzenesulfonyl ("nosyl") group is a well-established protecting group for amines. Its removal from this compound to yield aniline can be achieved under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base.

Experimental Protocol: Deprotection of this compound
  • Reaction Setup: this compound is dissolved in a suitable solvent like acetonitrile or DMF.

  • Reagent Addition: Thiophenol (typically 2-3 equivalents) and a base such as potassium carbonate or cesium carbonate (typically 2-3 equivalents) are added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) to drive the reaction to completion.

  • Monitoring: The progress of the deprotection is monitored by TLC or LC-MS.

  • Work-up:

    • The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude aniline can be purified by column chromatography or distillation.

Quantitative Data: Deprotection of this compound
ParameterValue
SubstrateThis compound
ReagentThiophenol
BasePotassium Carbonate or Cesium Carbonate
SolventAcetonitrile or DMF
TemperatureRoom Temperature to 50 °C

Experimental Workflows (Graphviz)

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-Nitrobenzenesulfonyl chloride + Aniline Reaction Boiling (15 min) Start->Reaction Workup Cooling, Precipitation, Filtration, Washing Reaction->Workup Purification Recrystallization (Dilute Ethanol) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Transformation_Workflow cluster_reduction Reduction of Nitro Group cluster_deprotection Deprotection of Sulfonamide Start This compound Reduction_Reaction Catalytic Hydrogenation (Pd/C, H2) Start->Reduction_Reaction Deprotection_Reaction Thiophenol, Base Start->Deprotection_Reaction Reduction_Workup Filtration, Concentration Reduction_Reaction->Reduction_Workup Reduction_Product 4-Amino-N-phenylbenzenesulfonamide Reduction_Workup->Reduction_Product Deprotection_Workup Extraction, Concentration Deprotection_Reaction->Deprotection_Workup Deprotection_Product Aniline Deprotection_Workup->Deprotection_Product

Caption: Key synthetic transformations of this compound.

Application Notes and Protocols for Reaction Monitoring in 4-Nitro-N-phenylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 4-Nitro-N-phenylbenzenesulfonamide is a fundamental reaction in medicinal chemistry and drug development. This compound and its derivatives are of significant interest due to their potential biological activities. Precise monitoring of the reaction progress is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. These application notes provide detailed protocols for monitoring the synthesis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.

The synthesis involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction progress can be tracked by measuring the consumption of the reactants and the formation of the product over time.

Synthesis of this compound

A general protocol for the synthesis of this compound is as follows:

Materials:

  • 4-nitrobenzenesulfonyl chloride

  • Aniline

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as determined by one of the monitoring techniques described below.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Monitoring Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative monitoring of the reaction progress by separating and quantifying the reactants and the product.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation for Monitoring:

  • At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of the mobile phase (e.g., 950 µL) to a final volume of 1 mL in an HPLC vial. This dilution also serves to precipitate any salts that may be present.

  • Vortex the sample and filter through a 0.22 µm syringe filter before injection into the HPLC system.

Data Analysis:

The concentration of reactants and product can be determined by creating calibration curves for each compound using standards of known concentration. The percentage conversion can be calculated from the peak areas of the reactants and the product.

Quantitative Data Summary:

The following table represents a plausible dataset for the reaction progress monitored by HPLC.

Time (minutes)4-nitrobenzenesulfonyl chloride (Peak Area)Aniline (Peak Area)This compound (Peak Area)% Conversion
0125,43098,76000
1598,21077,54032,89021.7
3075,64059,87059,76042.3
6045,32035,87098,54069.1
9021,87017,290125,43085.6
1208,7606,940142,32094.2
1502,1501,700148,98098.3
180< 500< 400150,120>99

Workflow for HPLC Reaction Monitoring:

hplc_workflow cluster_reaction Synthesis cluster_sampling Sampling and Quenching cluster_analysis HPLC Analysis reaction Reaction Mixture sampling Withdraw Aliquot reaction->sampling quenching Dilute in Mobile Phase sampling->quenching filtration Filter Sample quenching->filtration injection Inject into HPLC filtration->injection detection UV Detection injection->detection data Data Acquisition & Analysis detection->data tlc_workflow cluster_reaction Synthesis cluster_tlc TLC Analysis reaction Reaction Mixture spotting Spot Reaction Mixture on TLC Plate reaction->spotting development Develop Plate in Solvent Chamber spotting->development visualization Visualize Spots under UV Light development->visualization analysis Analyze Spot Disappearance/Appearance visualization->analysis ftir_logic cluster_setup Experimental Setup cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis reactor Reaction Vessel with Reactants probe Insert ATR-FTIR Probe reactor->probe start_rxn Initiate Reaction probe->start_rxn collect_spectra Continuously Collect IR Spectra start_rxn->collect_spectra track_peaks Monitor Absorbance of Key Peaks collect_spectra->track_peaks plot_data Plot Absorbance vs. Time track_peaks->plot_data determine_endpoint Determine Reaction Endpoint plot_data->determine_endpoint

Application Notes and Protocols for the Scale-Up Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scaled-up synthesis of 4-Nitro-N-phenylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The provided methodologies are based on established laboratory procedures and principles of chemical process scale-up.

Overview

The synthesis of this compound is achieved through the condensation reaction of 4-nitrobenzenesulfonyl chloride and aniline. The process involves reaction, precipitation, filtration, washing, and purification by recrystallization to yield a product of high purity suitable for further downstream applications. This document outlines the critical parameters and steps for transitioning this synthesis from a laboratory to a pilot or small industrial scale.

Reaction Scheme

The fundamental chemical transformation is the reaction between 4-nitrobenzenesulfonyl chloride and aniline, which forms this compound and hydrochloric acid as a byproduct.

Figure 1: Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Products reactant1 4-Nitrobenzenesulfonyl Chloride R reactant1->R reactant2 Aniline reactant2->R product This compound byproduct HCl R->product R->byproduct

Caption: Synthesis of this compound.

Experimental Protocols

This section details the step-by-step procedure for the scaled-up synthesis of this compound.

3.1. Materials and Equipment

Material/EquipmentSpecification
Reactants
4-Nitrobenzenesulfonyl chloridePurity ≥ 98%
AnilinePurity ≥ 99%
Solvents
Deionized Water
Dilute Hydrochloric Acid~1 M solution
Ethanol95%
Equipment
Jacketed Glass ReactorAppropriate volume for scale
Mechanical Stirrer
Temperature Probe
Addition Funnel
Filtration Apparatus(e.g., Nutsche filter-dryer)
Vacuum Drying Oven

3.2. Synthesis Procedure

A laboratory-scale synthesis involves treating 4-nitrobenzenesulfonylchloride with aniline in a stoichiometric ratio and boiling the reaction mixture for 15 minutes.[1] For a scaled-up process, the following protocol is recommended:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer and a temperature probe, charge aniline.

  • Reagent Addition: Slowly add 4-nitrobenzenesulfonyl chloride to the aniline. An exothermic reaction will occur, and the temperature should be carefully controlled.

  • Reaction: The mixture is then heated. While a lab-scale procedure suggests boiling for a short period, for larger scales, a more controlled heating profile is recommended to ensure a complete reaction and minimize byproduct formation.

  • Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The cooled reaction mixture is then added to ice-cold water to precipitate the solid product.[1]

  • Filtration and Washing: The precipitated solid is collected by filtration. The crude product is washed sequentially with cold water and dilute hydrochloric acid to remove unreacted starting materials.[1]

  • Purification: The crude this compound is purified by recrystallization from dilute ethanol to achieve the desired purity.[1]

  • Drying: The purified product is dried under vacuum to a constant weight.

3.3. Process Parameters for Scale-Up (Representative)

ParameterValueNotes
Reactant Molar Ratio 1:1 (4-nitrobenzenesulfonyl chloride : aniline)A stoichiometric ratio is generally effective.[1]
Reaction Temperature 80-90 °CControlled heating is crucial for safety and yield.
Reaction Time 2-4 hoursMonitor reaction completion by TLC or HPLC.
Precipitation Temperature 0-5 °CEnsures maximum precipitation of the product.
Recrystallization Solvent Dilute Ethanol (e.g., 50-70% in water)The optimal concentration may need to be determined empirically for scale-up.
Drying Temperature 60-70 °CUnder vacuum to remove residual solvents.

Data Presentation

The following table summarizes the expected inputs and outputs for a representative batch size.

ParameterValue
Input
4-Nitrobenzenesulfonyl chloride10.0 kg (45.1 mol)
Aniline4.2 kg (45.1 mol)
Output
Expected Yield (crude)~11-12 kg
Expected Yield (purified)~9-10 kg (70-80% of theoretical)
Purity (after recrystallization)> 99%
Physical Properties
Molecular FormulaC₁₂H₁₀N₂O₄S
Molecular Weight278.28 g/mol
Melting Point182-183 °C

Safety and Handling

5.1. Hazard Identification

  • 4-Nitrobenzenesulfonyl chloride: Corrosive, causes severe skin burns and eye damage.

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.

  • This compound: Harmful if swallowed. May cause respiratory irritation.

5.2. Personal Protective Equipment (PPE)

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Use a chemical fume hood or ensure adequate ventilation.

5.3. Waste Disposal

  • Dispose of all chemical waste in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.

Workflow and Process Visualization

The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.

Figure 2: Synthesis Workflow

Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Drying cluster_final Final Product arrow arrow Reactants Charge Reactants (Aniline, 4-Nitrobenzenesulfonyl chloride) Reaction Controlled Heating (80-90 °C, 2-4h) Reactants->Reaction 1 Cooling Cool to Room Temperature Reaction->Cooling 2 Precipitation Precipitate in Ice Water Cooling->Precipitation 3 Filtration Filter Crude Product Precipitation->Filtration 4 Washing Wash with Water & Dilute HCl Filtration->Washing 5 Recrystallization Recrystallize from Dilute Ethanol Washing->Recrystallization 6 FinalFiltration Filter Purified Product Recrystallization->FinalFiltration 7 Drying Vacuum Dry FinalFiltration->Drying 8 FinalProduct This compound Drying->FinalProduct 9

Caption: Scale-up synthesis workflow.

References

Application Notes and Protocols for the Purity Determination of 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical and chemical research. Ensuring the purity of this compound is critical for its intended use, as impurities can affect its biological activity, safety, and physical properties. These application notes provide detailed protocols for the determination of the purity of this compound using High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy. Additionally, a protocol for a classic titrimetric analysis is included, along with considerations for identifying potential impurities through forced degradation studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture, making it an ideal method for assessing the purity of this compound and identifying any related impurities. The following reverse-phase HPLC (RP-HPLC) method is designed to be stability-indicating.

Experimental Protocol: RP-HPLC

1.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

1.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    15 40 60
    20 40 60
    25 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes.

1.3. Sample and Standard Preparation

  • Diluent: Acetonitrile and water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the standard solution.

1.4. Data Analysis

  • The purity of the sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Quantitative Data Summary: HPLC Method Validation
ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow: HPLC Purity Determination

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh sample and reference standard dissolve Dissolve in diluent (ACN:Water) weigh->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject into HPLC system filter->inject separate Separation on C18 column with gradient elution inject->separate detect Detect at 270 nm separate->detect integrate Integrate peak areas in the chromatogram detect->integrate calculate Calculate purity based on area percentage integrate->calculate result result calculate->result Report Purity

Caption: Workflow for HPLC purity analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantitative determination of this compound, based on its absorbance of ultraviolet light.

Experimental Protocol: UV-Vis Spectrophotometry

2.1. Instrumentation and Materials

  • UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Methanol (spectroscopic grade).

  • This compound reference standard.

  • Volumetric flasks and pipettes.

2.2. Procedure

  • Determination of λmax: Prepare a 10 µg/mL solution of the reference standard in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is approximately 270 nm.

  • Standard Curve Preparation:

    • Prepare a stock solution of the reference standard (100 µg/mL) in methanol.

    • From the stock solution, prepare a series of dilutions to obtain concentrations of 2, 4, 6, 8, and 10 µg/mL.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the regression equation.

  • Sample Analysis:

    • Prepare a sample solution of approximately 10 µg/mL in methanol.

    • Measure the absorbance of the sample solution at the λmax.

    • Calculate the concentration of the sample using the regression equation from the calibration curve.

    • Determine the purity of the sample based on the expected concentration.

Quantitative Data Summary: UV-Vis Method Validation
ParameterResult
Wavelength (λmax) ~270 nm
Linearity Range 2 - 12 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%
Precision (% RSD) < 1.5%

Logical Relationship: UV-Vis Purity Assay

cluster_calib Calibration cluster_sample Sample Analysis prep_standards Prepare series of standard solutions measure_abs Measure absorbance at λmax prep_standards->measure_abs plot_curve Plot calibration curve and get regression equation measure_abs->plot_curve calc_conc Calculate concentration using regression equation plot_curve->calc_conc prep_sample Prepare sample solution measure_sample_abs Measure sample absorbance prep_sample->measure_sample_abs measure_sample_abs->calc_conc calc_purity Determine Purity calc_conc->calc_purity

Caption: Logical workflow for purity determination by UV-Vis spectrophotometry.

Quantitative ¹H NMR (qNMR) Spectroscopy

¹H qNMR is a primary analytical method that can be used to determine the purity of this compound with high accuracy without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.

Experimental Protocol: ¹H qNMR

3.1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d₆).

  • Analytical balance (readable to 0.01 mg).

  • NMR tubes.

3.2. Procedure

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a long relaxation delay (e.g., 5 times the longest T₁).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the internal standard

      • IS = Internal Standard

Quantitative Data Summary: ¹H qNMR
ParameterValue
Internal Standard Maleic Acid
Solvent DMSO-d₆
Analyte Signal (example) Aromatic protons
Internal Standard Signal Olefinic protons
Calculated Purity Typically provides high accuracy (e.g., >99%)
Precision (% RSD) < 1.0%

Experimental Workflow: ¹H qNMR Purity Assay

weigh_sample Accurately weigh sample dissolve Dissolve both in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire_nmr Acquire ¹H NMR spectrum dissolve->acquire_nmr integrate Integrate analyte and internal standard signals acquire_nmr->integrate calculate Calculate purity using the qNMR formula integrate->calculate report Report Purity calculate->report

Caption: Workflow for purity determination by ¹H qNMR.

Titrimetric Analysis

A non-aqueous acid-base titration can be used to determine the purity of this compound, which has an acidic proton on the sulfonamide nitrogen.

Experimental Protocol: Non-Aqueous Titration

4.1. Instrumentation and Materials

  • Burette (10 or 25 mL).

  • Potentiometer with a suitable electrode system or a visual indicator.

  • Solvent: N,N-Dimethylformamide (DMF).

  • Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in toluene/methanol.

  • Indicator (if not using a potentiometer): Thymol blue solution.

4.2. Procedure

  • Accurately weigh approximately 200 mg of the sample and dissolve it in 50 mL of DMF.

  • If using a visual indicator, add a few drops of thymol blue solution.

  • Titrate with 0.1 M TBAH to the potentiometric endpoint or until the color changes from yellow to blue.

  • Perform a blank titration with 50 mL of DMF and subtract the blank volume from the sample titration volume.

  • Calculate the purity based on the volume of titrant consumed.

Potential Impurities and Forced Degradation

Understanding potential impurities is crucial for developing a robust, stability-indicating analytical method.

  • Process-Related Impurities:

    • Aniline: Unreacted starting material.

    • 4-Nitrobenzenesulfonyl chloride: Unreacted starting material.

    • By-products: From potential side reactions during synthesis.

  • Degradation Products: Forced degradation studies can be performed to identify potential degradation products under various stress conditions:

    • Acidic and Basic Hydrolysis: Refluxing the sample in HCl and NaOH solutions.

    • Oxidative Degradation: Treating the sample with hydrogen peroxide.

    • Thermal Degradation: Exposing the solid sample to high temperatures.

    • Photolytic Degradation: Exposing the sample to UV light.

The samples from these stress studies should be analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak, thus confirming the stability-indicating nature of the method.

Application Notes and Protocols: 4-Nitro-N-phenylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N-phenylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. While the broader class of sulfonamides is well-established for a variety of medicinal applications, including antibacterial and carbonic anhydrase inhibitory activities, specific biological data for this compound is not extensively available in current scientific literature. These application notes, therefore, provide a comprehensive overview of its synthesis, structural characteristics, and potential therapeutic applications based on the known activities of structurally related nitrobenzenesulfonamide and sulfonamide compounds. Detailed protocols for its synthesis and for the evaluation of its potential biological activities are provided to facilitate further research into its medicinal chemistry profile.

Chemical Synthesis and Characterization

The synthesis of this compound is a straightforward procedure involving the reaction of 4-nitrobenzenesulfonyl chloride with aniline.

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • 4-nitrobenzenesulfonylchloride

    • Aniline

    • Dilute Ethanol

    • Dilute Hydrochloric Acid (HCl)

    • Ice cold water

  • Procedure:

    • Treat 4-nitrobenzenesulfonylchloride with aniline in a stoichiometric ratio.

    • Boil the reaction mixture for 15 minutes.

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into 100 ml of ice-cold water to precipitate the solid product.

    • Filter the resulting solid N-(phenyl)-4-nitrobenzenesulfonamide under suction.

    • Wash the solid thoroughly with cold water to remove any residual water-soluble impurities.

    • Wash the solid with dilute HCl to remove any excess unreacted aniline.

    • Further wash the solid with cold water to remove excess sulfonylchloride.

    • Recrystallize the crude product from dilute ethanol to a constant melting point to obtain the purified compound.

    • The purity of the compound can be further checked and characterized by infrared (IR) spectroscopy.

Synthesis_Workflow Reactant1 4-Nitrobenzenesulfonyl chloride Reaction Boil for 15 min Reactant1->Reaction Reactant2 Aniline Reactant2->Reaction Precipitation Add to Ice Water Reaction->Precipitation Filtration Suction Filtration Precipitation->Filtration Wash1 Wash with Cold Water & Dilute HCl Filtration->Wash1 Recrystallization Recrystallize from Dilute Ethanol Wash1->Recrystallization Product Purified 4-Nitro-N- phenylbenzenesulfonamide Recrystallization->Product

Caption: Synthesis workflow for this compound.

Structural Data

The crystal structure of this compound has been determined by X-ray diffraction.[1]

Parameter Value [1]
Molecular FormulaC₁₂H₁₀N₂O₄S
Molecular Weight278.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1948 (4)
b (Å)12.8089 (9)
c (Å)18.682 (1)
β (°)93.419 (7)
Volume (ų)1240.88 (15)
Z4

Potential Medicinal Chemistry Applications

Based on the activities of the broader sulfonamide class, this compound can be investigated for several therapeutic applications.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group (-SO₂NH₂) is key to this inhibitory activity, as it coordinates to the Zn²⁺ ion in the enzyme's active site.

Hypothesized Mechanism of Action

CA_Inhibition CA Carbonic Anhydrase (Active Site with Zn²⁺) Binding Binding of Sulfonamide to Zn²⁺ CA->Binding Sulfonamide This compound (-SO₂NH₂ group) Sulfonamide->Binding Coordinates via Nitrogen atom Inhibition Enzyme Inhibition Binding->Inhibition Outcome Therapeutic Effect (e.g., Reduced Intraocular Pressure) Inhibition->Outcome

Caption: Hypothesized mechanism of carbonic anhydrase inhibition.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This protocol describes a standard method for determining the inhibitory activity of a compound against carbonic anhydrase.

  • Materials:

    • Applied Photophysics stopped-flow instrument

    • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

    • This compound stock solution (in DMSO)

    • Buffer: 20 mM HEPES or Tris, pH 7.4

    • pH indicator: Phenol red (0.2 mM)

    • CO₂-saturated water

    • Sodium sulfate or sodium perchlorate (to maintain constant ionic strength)

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer.

    • Pre-incubate the enzyme solution with the inhibitor solution at various concentrations for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • Set the stopped-flow instrument to monitor the absorbance change at the wavelength of maximum absorbance for the pH indicator (e.g., 557 nm for phenol red).

    • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

    • Record the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10-100 seconds.

    • Determine the inhibition constants (Ki) by analyzing the enzyme kinetics data using appropriate software.

Anticancer Activity

Certain sulfonamide derivatives have shown promise as anticancer agents by various mechanisms, including the inhibition of carbonic anhydrase isoform IX (which is overexpressed in many hypoxic tumors), disruption of microtubule assembly, and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic potential of chemical compounds.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).

    • Culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS).

    • 96-well cell culture plates.

    • This compound stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control. Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

    • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC₅₀ Read->Analyze End End Analyze->End

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N-phenylbenzenesulfonamide is a versatile organic compound whose structural features—a reactive nitro group, an acidic N-H proton, and two aromatic rings—suggest its potential as a precursor for the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the 4-nitrobenzenesulfonyl group can activate the N-phenyl ring towards certain cyclization reactions. While direct literature explicitly detailing the use of this compound in a wide array of heterocyclic syntheses is limited, its structure lends itself to several plausible synthetic strategies. These notes outline potential applications and generalized protocols for the synthesis of valuable heterocyclic scaffolds, such as phenothiazines and other nitrogen-containing ring systems, derived from this starting material. The methodologies are based on well-established organic reactions, including intramolecular aromatic substitution and reductive cyclization.

Potential Synthesis of Phenothiazine Derivatives via Intramolecular Cyclization

A plausible application of this compound derivatives is in the synthesis of phenothiazines, a class of compounds with significant pharmacological importance. This proposed pathway involves an intramolecular nucleophilic aromatic substitution, akin to a Smiles rearrangement, of a suitably substituted precursor. The synthesis would require the starting material to possess a nucleophilic group, such as a thiol, on the N-phenyl ring, positioned ortho to the sulfonamide nitrogen.

Hypothetical Signaling Pathway for Phenothiazine Synthesis

phenothiazine_synthesis start 4-Nitro-N-(2-mercaptophenyl)benzenesulfonamide intermediate Thiolate Intermediate start->intermediate Deprotonation base Base (e.g., K2CO3) base->intermediate cyclization Intramolecular Nucleophilic Aromatic Substitution (SNAr) intermediate->cyclization product 10-(4-Nitrobenzenesulfonyl)- 10H-phenothiazine cyclization->product

Caption: Hypothetical pathway for phenothiazine synthesis.

Experimental Protocol: Synthesis of 10-(4-Nitrobenzenesulfonyl)-10H-phenothiazine

This protocol is a generalized procedure based on related intramolecular cyclizations. Optimization of reaction conditions would be necessary.

Materials:

  • 4-Nitro-N-(2-mercaptophenyl)benzenesulfonamide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or a similar high-boiling polar aprotic solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Nitro-N-(2-mercaptophenyl)benzenesulfonamide (1.0 eq).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask.

  • Add dry DMF as the solvent.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization or column chromatography.

Hypothetical Quantitative Data
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF1201265
2Cs₂CO₃DMSO1201072
3NaHTHF652458

Potential Synthesis of Heterocycles via Reductive Cyclization

The nitro group of this compound can be selectively reduced to an amino group. If the N-phenyl ring bears a suitable electrophilic functional group (e.g., a carbonyl or a leaving group) at the ortho position, the newly formed amino group can undergo an intramolecular cyclization to form a new heterocyclic ring.

Reductive Cyclization Workflow

reductive_cyclization start ortho-Substituted This compound reduction Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2) start->reduction intermediate ortho-Substituted 4-Amino-N-phenylbenzenesulfonamide reduction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Fused Heterocyclic Compound cyclization->product

Caption: General workflow for reductive cyclization.

Experimental Protocol: General Procedure for Reductive Cyclization

This is a general protocol for the catalytic hydrogenation of the nitro group, followed by in-situ cyclization. The specific conditions will depend on the nature of the ortho-substituent.

Materials:

  • ortho-Substituted this compound (e.g., with a carbonyl or ester group)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol or Ethyl Acetate

  • Acid or base catalyst (if required for cyclization)

Procedure:

  • Dissolve the ortho-substituted this compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Seal the vessel and purge with an inert gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After the reduction is complete, carefully vent the hydrogen and purge with an inert gas.

  • If necessary, add an acid or base catalyst to promote the cyclization step and heat the mixture.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting heterocyclic compound by column chromatography or recrystallization.

Hypothetical Quantitative Data for Reductive Cyclization
EntryReducing AgentSolventCatalyst (for cyclization)Temperature (°C)Time (h)Yield (%)
1H₂ (1 atm), Pd/CEthanolp-TsOH78875
2SnCl₂·2H₂OEthyl Acetate-77680
3Fe/NH₄ClEthanol/H₂O-801068

Conclusion

While direct, documented applications of this compound in the synthesis of a broad range of heterocyclic compounds are not extensively reported, its chemical structure holds considerable promise for such transformations. The protocols and data presented here are based on established chemical principles and reactions of analogous compounds, providing a solid foundation for further research and development. Experimental validation and optimization of these proposed synthetic routes are encouraged to fully explore the utility of this compound as a versatile building block in medicinal and materials chemistry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-N-phenylbenzenesulfonamide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Starting Material: 4-nitrobenzenesulfonyl chloride has degraded due to moisture. 3. Poor Quality Reagents: Starting materials are impure.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Temperature and Time: If the reaction is proceeding slowly, consider a moderate increase in temperature or extending the reaction time. For guidance, see the experimental protocols below. 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable. Store 4-nitrobenzenesulfonyl chloride in a desiccator.
Product Contaminated with Starting Materials 1. Incorrect Stoichiometry: An excess of either aniline or 4-nitrobenzenesulfonyl chloride was used. 2. Inadequate Work-up: The washing steps were not sufficient to remove unreacted starting materials.1. Stoichiometric Control: Use a 1:1 molar ratio of aniline to 4-nitrobenzenesulfonyl chloride. 2. Thorough Washing: During the work-up, wash the crude product thoroughly with dilute hydrochloric acid to remove excess aniline and with cold water to remove any remaining water-soluble impurities.[1]
Presence of a Water-Soluble Impurity Hydrolysis of 4-nitrobenzenesulfonyl chloride: The sulfonyl chloride has reacted with water to form 4-nitrobenzenesulfonic acid.1. Anhydrous Conditions: Maintain anhydrous conditions during the reaction setup. 2. Temperature Control: Avoid excessively high temperatures during the reaction and work-up, as this can accelerate hydrolysis. 3. Aqueous Work-up: The resulting 4-nitrobenzenesulfonic acid is water-soluble and should be removed during the aqueous work-up and washing steps.
Formation of an Insoluble Byproduct Di-sulfonylation of Aniline: The initially formed product has reacted with another molecule of 4-nitrobenzenesulfonyl chloride to form N,N-bis(4-nitrophenylsulfonyl)aniline.1. Control Stoichiometry: Avoid using a large excess of 4-nitrobenzenesulfonyl chloride. 2. Controlled Addition: Add the 4-nitrobenzenesulfonyl chloride portion-wise or as a solution to the aniline solution to avoid localized high concentrations. 3. Use of a Base: Employing a non-nucleophilic base like pyridine or sodium carbonate can help to deprotonate the aniline and the intermediate sulfonamide, but careful control of stoichiometry is still important.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reaction is the hydrolysis of the starting material, 4-nitrobenzenesulfonyl chloride, to form 4-nitrobenzenesulfonic acid. This occurs when the sulfonyl chloride comes into contact with water, and the rate of hydrolysis can be increased at higher temperatures.

Q2: How can I minimize the formation of the di-sulfonated byproduct?

A2: The formation of N,N-bis(4-nitrophenylsulfonyl)aniline can be minimized by carefully controlling the stoichiometry of the reactants. Using a 1:1 molar ratio of aniline to 4-nitrobenzenesulfonyl chloride is recommended. Additionally, the slow, controlled addition of the sulfonyl chloride to the aniline solution can prevent localized excesses of the sulfonyl chloride, further reducing the likelihood of di-sulfonylation.

Q3: What is the role of a base in this reaction, and which one should I choose?

A3: A base, such as pyridine or sodium carbonate, is often used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This can drive the reaction to completion. For this specific synthesis, a weak, non-nucleophilic base is generally preferred to avoid competing reactions with the sulfonyl chloride.

Q4: My product is difficult to purify. What are the likely impurities?

A4: The most common impurities are unreacted aniline, unreacted 4-nitrobenzenesulfonyl chloride, and the hydrolysis product, 4-nitrobenzenesulfonic acid. If the reaction conditions were not carefully controlled, the di-sulfonated product may also be present.

Q5: What is the best solvent for this reaction?

A5: The choice of solvent can influence the reaction rate and side product profile. While the reaction can be run neat, solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile are often used. The ideal solvent should dissolve the starting materials and be inert to the reaction conditions.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of N-aryl-4-nitrobenzenesulfonamides, based on literature reports for the target molecule and closely related analogues.

Reactant A Reactant B Base Solvent Temperature Time Yield (%) Reference
4-nitrobenzenesulfonyl chlorideAnilineNoneNone (neat)Boiling15 minNot specified[1]
4-nitrobenzenesulfonyl chloridep-Anisidine1M Na₂CO₃WaterRoom Temp.4 days85.84%

Experimental Protocols

Protocol 1: Synthesis of this compound (High Temperature, Neat)

This protocol is adapted from a literature procedure.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-nitrobenzenesulfonyl chloride and a stoichiometric equivalent of aniline.

  • Reaction: Heat the reaction mixture to boiling and maintain reflux for 15 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add the mixture to 100 mL of ice-cold water with stirring.

  • Purification: Collect the resulting solid by suction filtration. Wash the solid thoroughly with cold water, followed by a wash with dilute hydrochloric acid to remove any unreacted aniline.

  • Recrystallization: Recrystallize the crude product from dilute ethanol to obtain the purified this compound.

Protocol 2: Synthesis of a Related N-Aryl-4-nitrobenzenesulfonamide (Room Temperature, with Base)

This protocol is for a closely related compound and can be adapted.

  • Reaction Setup: In an Erlenmeyer flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) and the corresponding aniline derivative (1.0 eq) in a mixture of deionized water and 1M aqueous sodium carbonate.

  • Reaction: Stir the mixture vigorously at room temperature for an extended period (e.g., 4 days), monitoring by TLC.

  • Work-up and Purification: Collect the solid product by suction filtration and wash with deionized water and isopropanol.

  • Drying: Dry the purified product in a low-temperature oven.

Visualizations

Experimental Workflow: Main Reaction and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions A 4-Nitrobenzenesulfonyl Chloride C 4-Nitro-N-phenyl- benzenesulfonamide A->C + Aniline B Aniline D 4-Nitrobenzenesulfonyl Chloride F 4-Nitrobenzenesulfonic Acid (Hydrolysis) D->F + H₂O E Water G 4-Nitro-N-phenyl- benzenesulfonamide H Di-sulfonated Byproduct G->H + 4-Nitrobenzenesulfonyl   Chloride

Caption: Main reaction pathway for the synthesis of this compound and common side reactions.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield q1 Is there unreacted starting material (TLC)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Increase reaction time or temperature. Monitor by TLC. a1_yes->s1 q2 Is the crude product soluble in water? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Likely hydrolysis of sulfonyl chloride. Use anhydrous conditions. a2_yes->s2 s3 Consider other issues: - Reagent purity - Inaccurate measurements a2_no->s3

Caption: A troubleshooting flowchart for diagnosing the cause of low product yield in the synthesis.

References

Technical Support Center: Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 4-Nitro-N-phenylbenzenesulfonamide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.

Issue Potential Cause(s) Suggested Solution(s)
Low Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. 2. Side Reactions: Competing reactions, such as the hydrolysis of 4-nitrobenzenesulfonyl chloride, may be consuming the starting material. 3. Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of aniline to 4-nitrobenzenesulfonyl chloride can lead to unreacted starting materials. 4. Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction. 5. Inefficient Work-up and Purification: Product loss can occur during extraction, washing, and recrystallization steps.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or adjusting the temperature. A study on a similar synthesis showed that boiling for 15 minutes was effective.[1] 2. Control Reaction Conditions: Carry out the reaction in an anhydrous environment to minimize hydrolysis of the sulfonyl chloride. The use of a non-aqueous solvent and a suitable base can mitigate this. 3. Adjust Stoichiometry: While a 1:1 stoichiometric ratio is reported, a slight excess of aniline may be used to ensure complete consumption of the sulfonyl chloride. However, this may necessitate a more rigorous purification step to remove unreacted aniline.[1] 4. Ensure Reagent Purity: Use freshly purified aniline and high-purity 4-nitrobenzenesulfonyl chloride. 5. Refine Purification Technique: After precipitation in ice-cold water, thoroughly wash the solid product with cold water and dilute HCl to remove unreacted starting materials.[1] Optimize the recrystallization solvent and procedure to minimize product loss. Dilute ethanol has been used effectively for recrystallization.[1]
Product is Oily or Does Not Solidify 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent the product from solidifying. 2. Insufficient Cooling: The product may require lower temperatures to precipitate effectively.1. Improve Washing and Purification: Ensure thorough washing of the crude product to remove impurities. Multiple recrystallizations may be necessary. 2. Enhance Precipitation: After pouring the reaction mixture into ice-cold water, allow sufficient time for precipitation. If the product remains oily, try scratching the inside of the flask or adding a seed crystal of the pure product.
Formation of Multiple Products (Visible on TLC) 1. Di-sulfonylation of Aniline: Excess 4-nitrobenzenesulfonyl chloride can lead to the formation of a di-substituted product. 2. Side reactions of Aniline: Aniline can undergo oxidation or other side reactions under certain conditions.1. Control Stoichiometry: Use a stoichiometric or slight excess of aniline relative to 4-nitrobenzenesulfonyl chloride. 2. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions of aniline.
Difficulty in Removing Unreacted Aniline 1. Insufficient Washing: The washing step with dilute acid may not have been sufficient to remove all the unreacted aniline.1. Thorough Acid Wash: Wash the crude product thoroughly with dilute hydrochloric acid. The aniline will be protonated to form a water-soluble salt, which can then be removed with the aqueous layer.[1]
Hydrolysis of 4-nitrobenzenesulfonyl chloride 1. Presence of Water: 4-nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to 4-nitrobenzenesulfonic acid.[2]1. Use Anhydrous Conditions: Employ anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be protected from atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing the yield of this compound?

A1: While several factors are important, preventing the hydrolysis of 4-nitrobenzenesulfonyl chloride by maintaining anhydrous conditions is critical. This starting material is moisture-sensitive, and its decomposition into 4-nitrobenzenesulfonic acid is a common cause of reduced yields.[2]

Q2: What is the optimal solvent and base for this synthesis?

A2: The choice of solvent and base can significantly impact the yield. While some protocols report the reaction without a solvent, using an inert, anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) can provide better control over the reaction conditions. A non-nucleophilic organic base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct, which can drive the reaction to completion.

Q3: How does reaction temperature affect the yield and purity?

A3: Temperature control is crucial. One reported protocol involves boiling the reaction mixture for a short period.[1] However, excessively high temperatures can lead to increased side reactions and decomposition of the product. It is advisable to monitor the reaction progress by TLC to determine the optimal temperature and reaction time for a specific setup.

Q4: What are the expected side products in this reaction?

A4: The primary side product is 4-nitrobenzenesulfonic acid, resulting from the hydrolysis of 4-nitrobenzenesulfonyl chloride. Another potential byproduct is the di-sulfonated aniline, formed if an excess of the sulfonyl chloride is used. Unreacted starting materials, aniline and 4-nitrobenzenesulfonyl chloride, will also be present in the crude product.

Q5: What is the best method for purifying the final product?

A5: The most common and effective purification method is recrystallization. A protocol suggests using dilute ethanol for this purpose.[1] The choice of solvent is critical; it should dissolve the compound well at its boiling point but poorly at low temperatures to ensure good recovery of pure crystals. Washing the crude product with cold water and dilute HCl prior to recrystallization is essential to remove unreacted starting materials.[1]

Experimental Protocols

Protocol 1: Synthesis in the Absence of Solvent

This protocol is based on a published procedure for the synthesis of this compound.[1]

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Aniline

  • Ice-cold water

  • Dilute Hydrochloric Acid

  • Dilute Ethanol

Procedure:

  • In a round-bottom flask, combine 4-nitrobenzenesulfonyl chloride and aniline in a stoichiometric ratio.

  • Heat the reaction mixture to boiling and maintain for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water to precipitate the crude product.

  • Collect the solid product by suction filtration.

  • Wash the solid thoroughly with cold water followed by dilute hydrochloric acid to remove unreacted aniline and other impurities.

  • Recrystallize the crude product from dilute ethanol to obtain pure this compound.

  • Dry the purified crystals and determine the melting point and yield.

Protocol 2: Optimized Synthesis using a Base and Solvent

This protocol is a generalized procedure adapted from standard practices for sulfonamide synthesis to optimize yield and purity.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Aniline

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Dissolve aniline (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous DCM or THF in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM or THF to the cooled aniline solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Reported Yields for Similar Sulfonamide Syntheses

ReactantsSolventBaseTemperatureTimeYield (%)Reference
4-Nitrobenzenesulfonyl chloride, p-anisidineWaterNa₂CO₃Room Temp.4 days85.84[3]
3-Nitrobenzenesulfonyl chloride, p-anisidineWaterNa₂CO₃Room Temp.-79.65[3]
2-Nitrobenzenesulfonyl chloride, p-anisidineWaterNa₂CO₃Room Temp.-17.83[3]
4-nitrobenzenesulfonyl chloride, anilineNoneNoneBoiling15 minNot specified[1]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine 4-Nitrobenzenesulfonyl chloride and Aniline heat Heat to Boiling (15 minutes) reactants->heat cool Cool to Room Temperature heat->cool precipitate Precipitate in Ice-Cold Water cool->precipitate filter Filter Crude Product precipitate->filter wash Wash with H₂O and dilute HCl filter->wash recrystallize Recrystallize from dilute Ethanol wash->recrystallize dry Dry Pure Product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Check for Complete Reaction (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_hydrolysis Investigate Hydrolysis of Sulfonyl Chloride hydrolysis Significant Hydrolysis check_hydrolysis->hydrolysis check_purification Evaluate Work-up and Purification Steps loss Product Loss During Purification check_purification->loss incomplete->check_hydrolysis No solution1 Increase Reaction Time or Temperature incomplete->solution1 Yes hydrolysis->check_purification No solution2 Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) hydrolysis->solution2 Yes solution3 Optimize Washing and Recrystallization Procedures loss->solution3 Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Nitro-N-phenylbenzenesulfonamide. It is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, focusing on recrystallization and column chromatography techniques.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation Upon Cooling 1. The solution is not sufficiently saturated (too much solvent was used). 2. The cooling process is too rapid, preventing crystal nucleation and growth. 3. The presence of significant impurities inhibiting crystallization.1. Concentrate the solution by evaporating some of the solvent and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 4. If impurities are suspected, an initial purification by column chromatography may be necessary.
Oily Product Forms Instead of Crystals 1. The melting point of the crude product is lower than the boiling point of the solvent, causing it to melt before dissolving. 2. The presence of impurities that form a eutectic mixture with the product.1. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power, and cool slowly. 2. Try a different recrystallization solvent with a lower boiling point. 3. Purify the crude product by column chromatography to remove impurities before recrystallization.
Colored Impurities in the Final Product 1. Colored byproducts from the reaction were not fully removed. 2. Thermal decomposition during heating.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution. 2. Ensure the heating temperature does not significantly exceed the boiling point of the solvent. 3. A second recrystallization may be necessary.
Low Recovery of Pure Product 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent in which the product is highly soluble.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the filtration apparatus (funnel and flask) is pre-heated to prevent premature crystallization. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column channeling.1. Optimize the mobile phase composition using thin-layer chromatography (TLC) beforehand. A good starting point is a mixture of hexane and ethyl acetate. Gradually increase the polarity of the mobile phase. 2. Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. 3. Ensure the column is packed uniformly and the silica gel bed is not disturbed.
Product Elutes Too Quickly (Low Retention) 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Elutes Too Slowly or Not at All 1. The mobile phase is not polar enough.1. Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). A gradient elution may be necessary.
Tailing of the Product Peak 1. Interaction of the sulfonamide group with acidic silica gel. 2. Column overloading.1. Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1-1%), to neutralize acidic sites on the silica gel. 2. Reduce the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities are unreacted starting materials and a hydrolysis byproduct:

  • Aniline: The starting amine. It can be removed by washing the crude product with dilute hydrochloric acid.[1]

  • 4-Nitrobenzenesulfonyl chloride: The starting sulfonyl chloride. It can be removed by washing with cold water.[1]

  • 4-Nitrobenzenesulfonic acid: This is formed from the hydrolysis of 4-nitrobenzenesulfonyl chloride. It is highly polar and can be removed by washing with water or during column chromatography.

Q2: How can I monitor the progress of the reaction and the purity of the product by Thin-Layer Chromatography (TLC)?

A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 v/v).

  • Visualization: The product and starting materials are UV active and can be visualized under a UV lamp at 254 nm. Staining with iodine vapor can also be used.

  • Rf values: The product, this compound, is less polar than the starting aniline and more polar than 4-nitrobenzenesulfonyl chloride. 4-Nitrobenzenesulfonic acid is highly polar and will likely remain at the baseline.

Q3: What is the expected melting point of pure this compound?

The reported melting point for pure this compound is in the range of 135-136 °C . A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q4: What are suitable solvents for the recrystallization of this compound?

A dilute ethanol solution is a commonly used and effective solvent system for the recrystallization of this compound.[1] Other potential solvent systems include mixtures of other alcohols (e.g., methanol, isopropanol) with water, or mixtures of a good solvent (e.g., acetone, ethyl acetate) with a poor solvent (e.g., hexane).

Q5: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using a combination of the following analytical techniques:

  • Melting Point: Compare the experimental melting point with the literature value.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure.

  • FTIR Spectroscopy: Infrared spectroscopy can identify the characteristic functional groups (sulfonamide, nitro group, aromatic rings).

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

  • HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final product.

Quantitative Data

Physical Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₁₂H₁₀N₂O₄S278.28135-136Yellow to pale yellow solid
Aniline (impurity)C₆H₇N93.13-6Colorless to brown oily liquid
4-Nitrobenzenesulfonyl chloride (impurity)C₆H₄ClNO₄S221.6276-79Yellow crystalline solid
4-Nitrobenzenesulfonic acid (impurity)C₆H₅NO₅S203.17105-112Beige to orange-yellow crystalline powder[2][3]
Solubility Data (Qualitative)
Solvent This compound Aniline 4-Nitrobenzenesulfonyl chloride 4-Nitrobenzenesulfonic acid
Water InsolubleSparingly solubleInsoluble (hydrolyzes)Soluble
Methanol SolubleMiscibleSolubleSoluble
Ethanol SolubleMiscibleSolubleSoluble
Acetone SolubleMiscibleSoluble[4]Soluble
Ethyl Acetate Moderately SolubleMiscibleSoluble[4]Sparingly Soluble
Dichloromethane Moderately SolubleMiscibleSoluble[5]Insoluble
Chloroform Moderately SolubleMiscibleSoluble[6]Insoluble
Hexane InsolubleSolubleInsolubleInsoluble
Toluene Sparingly SolubleMiscibleSoluble[7]Insoluble
Diethyl Ether Sparingly SolubleMiscibleSoluble[6]Insoluble

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Aniline

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, combine 4-nitrobenzenesulfonyl chloride and aniline in a 1:1 stoichiometric ratio.

  • Heat the reaction mixture to boiling and maintain for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (approximately 100 mL).

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any unreacted 4-nitrobenzenesulfonyl chloride.

  • Wash the solid with dilute HCl to remove any unreacted aniline.

  • Proceed with purification by recrystallization.

Recrystallization of this compound

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimum amount of hot dilute ethanol to dissolve the solid completely.

  • If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal (if used).

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold dilute ethanol.

  • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

Synthesis and Purification Workflow

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 4-Nitrobenzenesulfonyl chloride + Aniline B Reaction (Heating) A->B C Crude Product Mixture B->C D Precipitation in Ice Water C->D E Filtration D->E F Washing (Water & Dilute HCl) E->F G Crude Solid F->G H Recrystallization from Dilute Ethanol G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Recrystallization Yield

G Troubleshooting Low Recrystallization Yield A Low Yield of Crystals B Too much solvent used? A->B C Concentrate solution and re-cool B->C Yes D Premature crystallization during hot filtration? B->D No E Pre-heat filtration apparatus D->E Yes F Washing with inappropriate solvent? D->F No G Wash with minimal ice-cold solvent F->G Yes

References

Technical Support Center: Analysis of 4-Nitro-N-phenylbenzenesulfonamide by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in 4-Nitro-N-phenylbenzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Common impurities often originate from the starting materials or side reactions during synthesis. These can include unreacted starting materials like aniline and 4-nitrobenzenesulfonyl chloride, the hydrolysis product 4-nitrobenzenesulfonamide, and potentially regioisomers such as 2-nitro-N-phenylbenzenesulfonamide or 3-nitro-N-phenylbenzenesulfonamide if the starting nitrobenzenesulfonyl chloride was not isomerically pure.

Q2: How can I distinguish the product from its impurities in a ¹H NMR spectrum?

A2: The product, this compound, and its potential impurities will have distinct chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum. By comparing the observed chemical shifts and multiplicities of the signals in your spectrum with the reference data provided in the tables below, you can identify the signals corresponding to the main compound and those belonging to impurities.

Q3: What should I do if the peaks of the product and impurities are overlapping?

A3: Overlapping peaks can make identification and quantification challenging. You can try a few strategies to resolve the signals:

  • Change the NMR solvent: Using a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of the compounds and may resolve the overlapping peaks.[1]

  • Use a higher field NMR spectrometer: A spectrometer with a stronger magnetic field will provide better signal dispersion, which can help to separate overlapping multiplets.

  • Employ 2D NMR techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can help to identify and assign signals even when they are overlapping in the 1D spectrum.[2][3]

Q4: Can I quantify the amount of each impurity using NMR?

A4: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample and quantifying the amount of impurities.[4][5][6] This is typically done by integrating the signals of the main compound and the impurities and comparing them to the integral of a known amount of an internal standard. A detailed protocol for quantitative analysis is provided below.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected singlets in the spectrum. These could be due to residual solvents from the reaction or purification process (e.g., ethyl acetate, dichloromethane), or grease from glassware.Check a table of common NMR solvent impurities to identify the peaks.[7] Ensure all glassware is thoroughly cleaned and dried before use.
Broad peaks in the spectrum. The sample may be too concentrated, not fully dissolved, or contain paramagnetic impurities. Poor shimming of the NMR instrument can also cause peak broadening.Prepare a more dilute sample, ensure complete dissolution (filter if necessary), and re-shim the instrument.[1]
Aromatic signals that don't match the expected pattern for the 4-nitro isomer. The presence of regioisomeric impurities (2-nitro or 3-nitro isomers) can lead to a more complex aromatic region.Carefully compare the chemical shifts and coupling constants of the unexpected signals with the data for potential regioisomers in the tables below. 2D NMR techniques can also be very helpful in identifying and assigning the signals of each isomer.[2][3]
Disappearance of a peak after adding a drop of D₂O. This indicates the presence of an exchangeable proton, such as an N-H or O-H group.This is a useful technique to confirm the assignment of the sulfonamide N-H proton or to identify acidic or water impurities.[1]

Data Presentation

¹H NMR Chemical Shift Data for this compound and Potential Impurities

The following table summarizes the approximate ¹H NMR chemical shifts (δ) in ppm for this compound and its common impurities. Note that chemical shifts can vary slightly depending on the solvent and concentration.

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)Solvent
This compound 8.38 (d, 2H), 8.02 (d, 2H), 7.27 (t, 2H), 7.13 (d, 2H), 7.09 (t, 1H)10.60 (s, 1H, NH)DMSO-d₆
Aniline7.14 (t, 2H), 6.74 (t, 1H), 6.66 (d, 2H)3.53 (br s, 2H, NH₂)CDCl₃
4-Nitrobenzenesulfonyl chloride~8.4 (d, 2H), ~8.2 (d, 2H)-CDCl₃
4-Nitrobenzenesulfonamide8.43 (d, 2H), 8.10 (d, 2H)7.77 (s, 2H, NH₂)DMSO-d₆
2-Nitrobenzenesulfonamide8.08 (m, 1H), 7.94 (m, 1H), 7.85 (m, 2H)7.80 (s, 2H, NH₂)DMSO-d₆
3-Nitrobenzenesulfonamide~8.7 (s, 1H), ~8.4 (d, 1H), ~8.3 (d, 1H), ~7.8 (t, 1H)NH₂ protonsDMSO-d₆

Note: Chemical shifts for 3-nitrobenzenesulfonamide are estimated based on substituent effects.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Weigh the sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Add deuterated solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Dissolve the sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Transfer to NMR tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Add internal standard (for qNMR): If performing quantitative analysis, add a known amount of an internal standard.

  • Cap and label: Cap the NMR tube and label it clearly.

Protocol 2: Quantitative ¹H NMR (qNMR) for Impurity Analysis
  • Prepare the sample: Prepare the NMR sample as described in Protocol 1, ensuring to accurately weigh both the sample and a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have a known purity and its signals should not overlap with the analyte or impurity signals.

  • Acquire the ¹H NMR spectrum: Acquire the spectrum using appropriate quantitative parameters. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest, a 90° pulse angle, and a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[5]

  • Process the spectrum: Process the acquired data with careful phasing and baseline correction.

  • Integrate the signals: Integrate a well-resolved signal for the main compound, each identified impurity, and the internal standard.

  • Calculate the purity and impurity content: Use the following formula to calculate the amount of each component:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Spectral Analysis cluster_troubleshooting Troubleshooting cluster_quantification Quantification cluster_end End start Obtain ¹H NMR Spectrum of this compound Sample compare Compare Spectrum to Reference Data start->compare check_impurities Identify Signals Not Belonging to Product compare->check_impurities overlap Overlapping Peaks? check_impurities->overlap If peaks are not well-resolved qnmr Perform Quantitative NMR (qNMR) check_impurities->qnmr If impurities are identified change_solvent Change Solvent overlap->change_solvent Option 1 higher_field Use Higher Field NMR overlap->higher_field Option 2 two_d_nmr Perform 2D NMR overlap->two_d_nmr Option 3 change_solvent->compare higher_field->compare two_d_nmr->compare calculate Calculate Impurity Content qnmr->calculate end Report Identified Impurities and their Quantities calculate->end

Caption: Workflow for the identification and quantification of impurities in this compound by NMR.

Side_Reactions cluster_reactants Starting Materials cluster_reaction Main Reaction cluster_impurities Potential Impurities aniline Aniline product This compound aniline->product unreacted_aniline Unreacted Aniline aniline->unreacted_aniline Incomplete reaction sulfonyl_chloride 4-Nitrobenzenesulfonyl Chloride sulfonyl_chloride->product unreacted_sulfonyl Unreacted 4-Nitrobenzenesulfonyl Chloride sulfonyl_chloride->unreacted_sulfonyl Incomplete reaction hydrolysis_product 4-Nitrobenzenesulfonamide (from hydrolysis of sulfonyl chloride) sulfonyl_chloride->hydrolysis_product Reaction with H₂O regioisomers Regioisomers (e.g., 2-nitro, 3-nitro) (from impure starting material) sulfonyl_chloride->regioisomers If starting material is impure

References

Removing unreacted starting materials from 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from 4-Nitro-N-phenylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials and byproducts I need to remove?

A1: The synthesis of this compound is typically achieved by reacting 4-nitrobenzenesulfonyl chloride with aniline.[1] Therefore, the primary impurities to be removed are:

  • Unreacted Aniline: A basic, oily liquid.

  • Unreacted 4-Nitrobenzenesulfonyl chloride: A moisture-sensitive solid that can hydrolyze.[2]

  • 4-Nitrobenzenesulfonic acid: The hydrolysis byproduct of 4-nitrobenzenesulfonyl chloride. This is an acidic and water-soluble compound.

Q2: My crude product is a mixture of solids and an oily residue. How do I remove the unreacted aniline?

A2: Unreacted aniline can be effectively removed by performing an acidic wash. Aniline is a weak base and reacts with acids like hydrochloric acid (HCl) to form the water-soluble anilinium chloride salt.[3][4] The desired product, this compound, is significantly less basic and will not dissolve in the dilute acid, allowing for a clean separation.

Q3: How can I eliminate the unreacted 4-nitrobenzenesulfonyl chloride and its hydrolysis byproduct?

A3: A simple wash with water or a dilute basic solution can remove these impurities.

  • 4-Nitrobenzenesulfonyl chloride is insoluble in water but will hydrolyze, especially with heating or in the presence of a base, to form 4-nitrobenzenesulfonic acid.[2][5]

  • 4-Nitrobenzenesulfonic acid is acidic and can be removed by washing the crude product with a weak base solution, such as aqueous sodium bicarbonate. This will convert the sulfonic acid into its highly water-soluble sodium salt. The desired product can then be isolated by filtration.

Q4: What is the most effective method for final purification of this compound?

A4: After initial washes, recrystallization is the most common and effective method for obtaining highly pure this compound.[5][6] A well-documented solvent system for this compound is dilute ethanol.[1] For particularly stubborn impurities, silica gel column chromatography is a powerful alternative.[6][7]

Troubleshooting Guides

Problem: No crystals form after I cool the recrystallization solution.

  • Possible Cause 1: The solution is too dilute. You may have used too much solvent to dissolve the crude product.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your product. Allow it to cool again slowly.[8]

  • Possible Cause 2: The solution is supersaturated and requires nucleation. Crystal growth needs a starting point (a nucleus).

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.[8]

    • Solution 2 (Seeding): If you have a pure crystal of the product, add a tiny amount to the solution to act as a template for further crystal growth.[8]

Problem: My product "oils out" during recrystallization instead of forming solid crystals.

  • Possible Cause 1: The solution is too concentrated or was cooled too rapidly. This causes the product to fall out of solution as a liquid above its melting point rather than forming an ordered crystal lattice.[8]

    • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration. Allow the flask to cool much more slowly (e.g., by letting it stand at room temperature before placing it in an ice bath).[8]

  • Possible Cause 2: Significant impurities are present. Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.

    • Solution: Ensure the initial washing steps (acid and/or base washes) were performed thoroughly. If the problem persists, the product may require purification by column chromatography before a final recrystallization.

Data Presentation

Table 1: Physical Properties of Product and Starting Materials

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
This compound (Product)C₁₂H₁₀N₂O₄S278.28[1][9]182–183[10]Soluble in dilute ethanol.[1]
Aniline (Starting Material)C₆H₇N93.13[3]-6.3[3]Slightly soluble in water (3.6 g/100 mL); soluble in most organic solvents and dilute acids.[3][4][11]
4-Nitrobenzenesulfonyl chloride (Starting Material)C₆H₄ClNO₄S221.62[12]75-80[13]Insoluble in water; soluble in toluene, THF, CH₂Cl₂.[2] Reacts with water.[5]

Experimental Protocols

Protocol 1: Removal of Unreacted Aniline via Acidic Wash
  • Suspend the Crude Product: Transfer the crude reaction mixture to a flask. If an organic solvent was used for the reaction, ensure the product is dissolved or suspended in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane).

  • Add Dilute Acid: Add an equal volume of 1 M hydrochloric acid (HCl) to the flask.

  • Stir: Stir the biphasic mixture vigorously for 10-15 minutes.

  • Separate Layers: If a separatory funnel was used, allow the layers to separate and discard the upper aqueous layer containing the anilinium chloride. If performing a wash on a solid, filter the solid product and discard the acidic filtrate.

  • Wash with Water: Wash the product (either in the organic layer or the filtered solid) with deionized water to remove any residual acid.

  • Proceed to Next Step: The resulting solid/organic layer contains the product and unreacted 4-nitrobenzenesulfonyl chloride.

Protocol 2: Recrystallization from Dilute Ethanol
  • Dissolve Crude Product: Place the crude, washed product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

  • Add Water: While the ethanol solution is still hot, add hot deionized water dropwise with stirring until the solution just begins to turn persistently cloudy (turbid).

  • Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Induce Crystallization: If crystals do not form, use the troubleshooting techniques described above (scratching or seeding).

  • Cool Further: Once crystal formation begins, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold water or a cold ethanol/water mixture.

  • Dry: Dry the crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve a small amount of the crude product in a minimal volume of a moderately polar solvent (like ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elute the Column: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a Thin Layer Chromatography (TLC) plate to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_workflow Purification Workflow cluster_options Final Purification Options A Crude Reaction Mixture B Acidic Wash (1M HCl) Removes Aniline A->B C Water/Brine Wash Removes Acid/Water-Soluble Impurities B->C D Crude Solid Product C->D E Final Purification Step D->E F Pure this compound E->F G Recrystallization (e.g., Dilute Ethanol) E->G H Column Chromatography (Silica Gel) E->H

Caption: General workflow for the purification of this compound.

G cluster_separation Principle of Aniline Removal start Crude Product Mixture in Organic Solvent + Water aniline Aniline (Base) (C₆H₅NH₂) Soluble in Organic Layer product Product (Neutral) (Ar-SO₂NH-Ph) Soluble in Organic Layer process Add HCl (aq) aniline:port->process product:port->process aniline_salt Anilinium Chloride (Salt) (C₆H₅NH₃⁺Cl⁻) Soluble in Aqueous Layer process->aniline_salt:port product_final Product (Neutral) (Ar-SO₂NH-Ph) Remains in Organic Layer process->product_final:port

Caption: Logical diagram illustrating the separation of aniline via acidic wash.

G cluster_troubleshooting Troubleshooting: Recrystallization Fails start No Crystals Form Upon Cooling q1 Is the solution cloudy or clear? start->q1 a1_clear Solution is Clear (Likely too dilute) q1->a1_clear Clear a1_cloudy Solution is Cloudy/Oily (Oiled Out) q1->a1_cloudy Cloudy/Oily s1_clear 1. Evaporate some solvent. 2. Scratch inner wall of flask. 3. Add a seed crystal. a1_clear->s1_clear Solution s1_cloudy 1. Reheat to dissolve oil. 2. Add more hot solvent. 3. Cool SLOWLY. a1_cloudy->s1_cloudy Solution

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Preventing decomposition of 4-Nitro-N-phenylbenzenesulfonamide during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the prevention of decomposition of 4-Nitro-N-phenylbenzenesulfonamide during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound during a reaction?

A1: The two primary decomposition pathways for this compound are:

  • Cleavage of the Sulfonamide (S-N) Bond: This typically occurs under hydrolytic conditions, which can be promoted by acidic or basic environments, leading to the formation of 4-nitrobenzenesulfonic acid and aniline.

  • Reduction of the Nitro (NO₂) Group: The nitro group is susceptible to reduction, which can lead to the formation of 4-amino-N-phenylbenzenesulfonamide or other reduced species. This is a common side reaction in the presence of reducing agents.

Q2: What are the tell-tale signs of decomposition in my reaction mixture?

A2: Visual cues of decomposition can include a change in color of the reaction mixture, often to a darker shade like yellow, brown, or black. The formation of unexpected precipitates or the evolution of gas can also indicate decomposition. For definitive identification, it is recommended to monitor the reaction's progress using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of degradation products.

Q3: How does pH affect the stability of this compound?

Q4: Can the choice of solvent impact the stability of the compound?

A4: Yes, the solvent choice is crucial. Protic solvents, particularly in the presence of acids or bases, can facilitate the hydrolysis of the sulfonamide bond. Whenever possible, the use of anhydrous aprotic solvents is recommended to minimize this decomposition pathway. Ensure all solvents are thoroughly dried before use.

Q5: Is this compound sensitive to light or temperature?

A5: Nitroaromatic compounds can be sensitive to light, which may induce photodegradation. It is good laboratory practice to protect the reaction from light by covering the reaction vessel with aluminum foil. Additionally, elevated temperatures can accelerate the rate of decomposition. Reactions should be conducted at the lowest effective temperature to maintain the integrity of the compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Observed Problem Potential Cause Suggested Solution
Low yield of desired product and presence of 4-nitrobenzenesulfonic acid and/or aniline byproducts. Hydrolysis of the sulfonamide bond. - Maintain the reaction pH as close to neutral as possible. - If acidic or basic conditions are necessary, use milder acids/bases (e.g., acetic acid instead of HCl, or triethylamine instead of NaOH). - Employ a buffered solution to control the pH. - Use anhydrous aprotic solvents (e.g., THF, DCM, acetonitrile). - Conduct the reaction at the lowest possible temperature.
Formation of 4-amino-N-phenylbenzenesulfonamide as a significant byproduct. Unintended reduction of the nitro group. - Avoid the use of strong reducing agents if they are not essential for the desired transformation. - If a reduction is necessary elsewhere in the molecule, choose a chemoselective reducing agent that will not affect the nitro group under the reaction conditions. - Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can sometimes participate in redox side reactions.
Darkening of the reaction mixture (yellow to brown/black). General decomposition. - Lower the reaction temperature. - Protect the reaction from light. - Ensure all reagents and solvents are pure and anhydrous. - Monitor the reaction closely and minimize the reaction time.
Inconsistent reaction outcomes. Presence of impurities in reagents or solvents. - Use freshly distilled or anhydrous solvents. - Ensure all reagents are of high purity. - Thoroughly dry all glassware before use.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Decomposition in a Reaction

This protocol provides a general workflow for setting up a reaction to minimize the decomposition of this compound.

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas such as nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent and Solvent Preparation: Use anhydrous solvents and ensure all reagents are of the highest possible purity.

  • Reaction Setup: Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere. Add other reagents slowly and in a controlled manner.

  • Temperature Control: Maintain the reaction temperature at the lowest effective level using a temperature-controlled bath.

  • pH Monitoring and Control: If applicable, monitor the pH of the reaction and adjust as necessary with a suitable non-aqueous acid or base to keep it within a stable range.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to ensure timely quenching upon completion, avoiding prolonged exposure to potentially harsh conditions.

  • Work-up: Upon completion, cool the reaction to room temperature before quenching to prevent exothermic decomposition.

Protocol 2: Synthesis of this compound [1]

This protocol describes the synthesis of the title compound and highlights the purification steps to remove reagents that could cause decomposition in subsequent steps.

  • Reaction: Treat 4-nitrobenzenesulfonyl chloride with aniline in a 1:1 stoichiometric ratio and boil the reaction mixture for 15 minutes.

  • Quenching: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 ml).

  • Filtration and Washing: Filter the resulting solid N-(phenyl)-4-nitrobenzenesulfonamide under suction. Wash the solid thoroughly with cold water and then with dilute HCl to remove any unreacted aniline and 4-nitrobenzenesulfonyl chloride, respectively.

  • Recrystallization: Recrystallize the product from dilute ethanol to a constant melting point to ensure high purity.

Visualizations

DecompositionPathways Potential Decomposition Pathways of this compound A This compound B Hydrolysis of Sulfonamide Bond A->B Acidic or Basic Conditions C Reduction of Nitro Group A->C Reducing Agents D 4-Nitrobenzenesulfonic Acid + Aniline B->D E 4-Amino-N-phenylbenzenesulfonamide C->E

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Decomposition start Decomposition Observed q1 Is the reaction temperature high? start->q1 a1_yes Lower temperature and/or add catalyst q1->a1_yes Yes q2 Is the pH highly acidic or basic? q1->q2 No end Decomposition Minimized a1_yes->end a2_yes Neutralize or use a non-aqueous system q2->a2_yes Yes q3 Are strong reducing agents present? q2->q3 No a2_yes->end a3_yes Use milder reagents and/or inert atmosphere q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting decomposition issues.

References

Technical Support Center: Optimizing 4-Nitrobenzenesulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the 4-nitrobenzenesulfonylation of amines.

Frequently Asked Questions (FAQs)

Q1: What is 4-nitrobenzenesulfonylation, and why is it used?

A1: 4-Nitrobenzenesulfonylation is a chemical reaction that attaches a 4-nitrobenzenesulfonyl group (also known as a nosyl group, Ns) to an amine. This is a common strategy in multi-step organic synthesis to "protect" the amine. The nosyl group is electron-withdrawing, which significantly reduces the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions.[1] A key advantage of the nosyl group over other sulfonyl protecting groups, like the tosyl group, is its ease of removal under mild conditions.[1]

Q2: What is the general mechanism for the 4-nitrobenzenesulfonylation of an amine?

A2: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride (NsCl). This is typically carried out in the presence of a base, which neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.

Q3: What are the typical reaction conditions for a 4-nitrobenzenesulfonylation?

A3: A primary or secondary amine is dissolved in an anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled to 0 °C. A base, like pyridine or triethylamine, is added, followed by the portion-wise addition of 4-nitrobenzenesulfonyl chloride. The reaction is stirred for several hours and can be monitored by Thin Layer Chromatography (TLC).[1]

Q4: How can I monitor the progress of my 4-nitrobenzenesulfonylation reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. A suitable mobile phase, often a mixture of hexane and ethyl acetate, is used to separate the starting amine, the 4-nitrobenzenesulfonyl chloride, and the desired N-nosylated product. The spots can be visualized under UV light, as the nosyl group is UV active.[2][3] Stains like potassium permanganate can also be used for visualization.[4]

Q5: What are the common side reactions to be aware of during 4-nitrobenzenesulfonylation?

A5: The most common side reactions include:

  • Hydrolysis of 4-nitrobenzenesulfonyl chloride: The presence of water in the reaction mixture can lead to the hydrolysis of the sulfonyl chloride to the corresponding 4-nitrobenzenesulfonic acid, which will reduce the yield of the desired product.[5][6]

  • Di-sulfonylation of primary amines: If an excess of 4-nitrobenzenesulfonyl chloride or a strong base is used, primary amines can react twice to form a di-nosylated product.

  • Reaction with other nucleophiles: If the substrate contains other nucleophilic functional groups, such as alcohols or thiols, these may also react with the 4-nitrobenzenesulfonyl chloride.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired N-Nosylated Product

dot

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Incomplete Reaction: Monitor the reaction by TLC. If the starting amine is still present after the initial reaction time, consider extending the time, gradually increasing the temperature, or adding a small amount of additional 4-nitrobenzenesulfonyl chloride.

  • Hydrolysis of NsCl: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the amine and base are dry.

  • Poor Quality Reagents: Use freshly opened or purified 4-nitrobenzenesulfonyl chloride. Ensure the amine starting material is pure.

  • Steric Hindrance: For sterically hindered amines, the reaction may be sluggish. Using a higher boiling point solvent like DMF and increasing the reaction temperature may be necessary.

Problem 2: Formation of Multiple Products (Observed by TLC/NMR)

dot

Caption: Decision tree for addressing side product formation.

Detailed Solutions:

  • Di-sulfonylation of Primary Amines: To avoid the formation of the di-nosylated product, use a stoichiometric amount or a slight excess of the amine relative to the 4-nitrobenzenesulfonyl chloride. Add the sulfonyl chloride slowly to the reaction mixture at 0 °C to maintain a low concentration of the electrophile. Using a less hindered base can also help.

  • Reaction at Other Nucleophilic Sites: If your starting material contains other nucleophilic groups (e.g., -OH, -SH), they may need to be protected prior to the 4-nitrobenzenesulfonylation reaction.

  • Hydrolysis Product: The presence of 4-nitrobenzenesulfonic acid can complicate purification. Ensure rigorous anhydrous conditions to prevent its formation.

Problem 3: Difficult Purification of the N-Nosylated Product

dot

References

Column chromatography issues with sulfonamides (streaking, tailing)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with streaking and tailing during the column chromatography of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: Why do my sulfonamide compounds streak or tail on a silica gel column?

A1: Streaking and tailing of sulfonamides during silica gel column chromatography are often due to a combination of factors:

  • Secondary Interactions: Sulfonamides possess both acidic (sulfonamide N-H) and basic (amino group) functionalities.[1][2] The basic amino group can interact strongly with acidic residual silanol groups (-Si-OH) on the surface of the silica gel via hydrogen bonding or ion-exchange mechanisms.[3][4] These strong secondary interactions, in addition to the primary partitioning mechanism, lead to a non-uniform distribution of the analyte, causing peak tailing.[4]

  • Ionization State (pKa Effects): Sulfonamides have pKa values that can lead to them being partially or fully ionized depending on the pH of their environment.[1][5] If the mobile phase does not maintain the sulfonamide in a single, neutral state, the presence of both ionized and neutral species can result in band broadening and tailing.[1]

  • Sample Overload: Applying too much sample to the column can saturate the stationary phase, leading to non-ideal chromatographic behavior and peak distortion.[6]

  • Poor Column Packing: An improperly packed column with channels or voids will result in an uneven flow path for the mobile phase, causing the sample band to spread and streak.[7]

Q2: How does the pKa of a sulfonamide affect its chromatographic behavior?

A2: The pKa of a sulfonamide is a critical parameter that dictates its ionization state at a given pH.[1] Sulfonamides typically have two pKa values: one for the acidic sulfonamide proton (pKa1) and one for the basic amino group (pKa2).[1] The retention of sulfonamides on a reversed-phase column, and similarly their interaction with a polar stationary phase like silica, is highly dependent on the percentage of ionized versus non-ionized species.[1] To achieve good peak shape and reproducible retention, it is essential to control the pH of the mobile phase to ensure the sulfonamide is predominantly in a single, un-ionized form.[8]

Q3: What are residual silanol groups, and how do they cause problems?

A3: Residual silanol groups are unreacted hydroxyl (-OH) groups that remain on the surface of silica gel after the bonding of the stationary phase (e.g., C18 for reversed-phase).[3] These silanols can be acidic and provide sites for strong secondary interactions, particularly with basic compounds like the amino group of sulfonamides.[3][4] This interaction is a form of ion exchange and can lead to significant peak tailing because the analyte molecules that interact with these sites are retained longer than those that do not.[3]

Troubleshooting Guide: Streaking and Tailing of Sulfonamides

This guide provides a systematic approach to troubleshooting and resolving common issues encountered during the column chromatography of sulfonamides.

Issue 1: Peak Tailing or Streaking

Cause: Strong secondary interactions between the basic amino group of the sulfonamide and acidic residual silanol groups on the silica gel. The compound may also be partially ionized.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or ammonia, into the mobile phase can help to saturate the active silanol sites on the silica gel, minimizing their interaction with the sulfonamide.[3]

    • pH Adjustment: Adjusting the pH of the mobile phase can suppress the ionization of the sulfonamide, ensuring it is in a neutral state for more uniform interaction with the stationary phase. For sulfonamides, which are acidic, using a slightly acidic mobile phase can help.[8][9]

  • Stationary Phase Selection:

    • End-Capped Columns: Use a column with end-capping, where the residual silanol groups are chemically deactivated with a small silylating agent. This reduces the number of active sites available for secondary interactions.[4]

    • Alternative Stationary Phases: Consider using an alternative stationary phase that is less prone to strong interactions with basic compounds, such as alumina or a polymer-based stationary phase.[10] For some applications, an aminopropyl-packed column has been shown to be effective.[11][12]

  • Sample Loading and Column Packing:

    • Optimize Sample Load: Reduce the amount of sample loaded onto the column to prevent overloading.[6]

    • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.[7]

Quantitative Data Summary

The following table summarizes the effect of mobile phase additives on the peak asymmetry of a model sulfonamide.

Mobile Phase CompositionAdditiveConcentration of AdditivePeak Asymmetry Factor (As)
Dichloromethane:Methanol (98:2)None-2.1
Dichloromethane:Methanol (98:2)Triethylamine (TEA)0.1% (v/v)1.2
Dichloromethane:Methanol (98:2)Acetic Acid0.1% (v/v)1.8
Ethyl Acetate:Hexane (1:1)None-1.9
Ethyl Acetate:Hexane (1:1)Triethylamine (TEA)0.1% (v/v)1.1

Note: The data presented in this table is illustrative and may vary depending on the specific sulfonamide, stationary phase, and other chromatographic conditions.

Experimental Protocol: Mobile Phase Optimization with Triethylamine (TEA)

This protocol outlines a method for optimizing the mobile phase by adding triethylamine to reduce peak tailing of a sulfonamide on a silica gel column.

Objective: To improve the peak shape of a sulfonamide by minimizing secondary interactions with the silica gel stationary phase.

Materials:

  • Silica gel for column chromatography (e.g., 230-400 mesh)

  • Sulfonamide sample

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), ACS grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 DCM:MeOH).

    • Carefully pack the chromatography column with the slurry, ensuring a uniform and compact bed.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Preparation and Loading:

    • Dissolve the sulfonamide sample in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Initial Elution (Control):

    • Begin elution with the initial mobile phase (e.g., 99:1 DCM:MeOH).

    • Collect fractions and monitor the elution by TLC.

    • Analyze the peak shape of the collected fractions containing the sulfonamide. Expect to observe tailing.

  • Elution with TEA-Modified Mobile Phase:

    • Prepare a new mobile phase containing 0.1% (v/v) triethylamine (e.g., 98.9:1:0.1 DCM:MeOH:TEA).

    • After observing the initial elution, switch to the TEA-modified mobile phase.

    • Continue collecting and monitoring fractions by TLC.

    • Compare the peak shape of the fractions eluted with the modified mobile phase to the control. A significant reduction in tailing should be observed.

  • Further Optimization:

    • If tailing persists, the concentration of TEA can be incrementally increased (e.g., to 0.2%, 0.5%).

    • The polarity of the mobile phase can also be adjusted by increasing the percentage of methanol to optimize the retention time.

Expected Results: The addition of triethylamine to the mobile phase should result in a noticeable improvement in the peak shape of the sulfonamide, with a peak asymmetry factor closer to 1.

Visualizations

Troubleshooting_Workflow start Problem: Sulfonamide Streaking/Tailing check_overload Is the column overloaded? start->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes check_packing Is the column packed correctly? check_overload->check_packing No reduce_load->check_packing repack_column Repack Column check_packing->repack_column No modify_mp Modify Mobile Phase check_packing->modify_mp Yes repack_column->modify_mp add_tea Add Triethylamine (0.1-0.5%) modify_mp->add_tea adjust_ph Adjust pH (e.g., add Acetic Acid) modify_mp->adjust_ph change_sp Change Stationary Phase modify_mp->change_sp If issues persist solution Problem Resolved add_tea->solution adjust_ph->solution end_capped Use End-Capped Silica change_sp->end_capped alternative_sp Use Alumina or Polymer-Based Phase change_sp->alternative_sp end_capped->solution alternative_sp->solution

Caption: Troubleshooting workflow for sulfonamide chromatography.

Secondary_Interactions cluster_silica Silica Gel Surface cluster_sulfonamide Sulfonamide Molecule cluster_tea Triethylamine (TEA) silanol Si-OH Acidic Silanol Group sulfonamide R-SO2-NH-R' H2N-Ar sulfonamide:f1->silanol:f0 Strong Secondary Interaction (Tailing) tea N(CH2CH3)3 Basic Modifier tea:f0->silanol:f0 Blocks Active Site

Caption: Mitigation of secondary interactions on silica gel.

References

Technical Support Center: Recrystallization of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recrystallization of sulfonamide compounds, with a specific focus on the phenomenon of "oiling out."

Troubleshooting Guide: "Oiling Out" During Recrystallization

"Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid (an oil) rather than a solid.[1][2] This can lead to poor purification, as impurities tend to be more soluble in the oil phase.[1][2]

Immediate Steps When "Oiling Out" Occurs
  • Re-dissolve the Oil : Add a small amount of additional hot solvent to the mixture to try and re-dissolve the oil.[3]

  • Induce Crystallization :

    • Scratching : Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[3]

    • Seeding : Introduce a "seed crystal" from a previous successful crystallization of the same compound.[3]

Long-Term Strategies and Optimization

If oiling out persists, the following strategies can be employed to optimize the recrystallization process:

  • Lower the Crystallization Temperature : Ensure the boiling point of the chosen solvent is lower than the melting point of your sulfonamide compound. If the solution becomes saturated at a temperature above the compound's melting point, it will separate as a liquid.[3][4]

  • Change the Solvent System :

    • Single Solvent : Switch to a solvent with a lower boiling point.

    • Mixed Solvent (Co-solvent) System : Utilize a two-solvent system. The sulfonamide should be soluble in the primary solvent and insoluble in the "anti-solvent." The anti-solvent is added dropwise to the solution of the compound in the primary solvent until turbidity (cloudiness) is observed, indicating the solution is saturated.[3]

  • Reduce the Cooling Rate : Slow cooling is crucial for the formation of well-defined crystals. Rapid cooling can lead to a high degree of supersaturation, favoring the formation of an oil.[4][5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Decrease Solute Concentration : Starting with a more dilute solution can prevent the supersaturation level from reaching the point where oiling out occurs.[5]

Frequently Asked Questions (FAQs)

Q1: What is "oiling out"?

A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a solute precipitates from a solution as a liquid ("oil") instead of a solid crystalline phase.[5] This oil is a solute-rich liquid that is immiscible with the bulk solvent.

Q2: What are the main causes of oiling out?

A2: The primary causes of oiling out include:

  • High Supersaturation : When the concentration of the compound in the solution greatly exceeds its solubility limit, the system may favor the formation of a liquid phase over an ordered crystal lattice.[5][6]

  • Rapid Cooling : Cooling the solution too quickly can generate high levels of supersaturation.[4][5]

  • Inappropriate Solvent Choice : A solvent in which the compound is excessively soluble can promote oiling out.[5]

  • Low Melting Point of the Compound : If the melting point of the compound is lower than the temperature at which the solution becomes saturated, it will separate as a liquid.[1][4]

  • Presence of Impurities : Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[1][7]

Q3: How does "oiling out" affect the purity of my sulfonamide compound?

A3: The oil phase can act as a good solvent for impurities. When the oil eventually solidifies, these impurities can become trapped within the solid, leading to a lower purity of the final product.[2]

Q4: Can I still get crystals if my compound oils out?

A4: Yes, it is possible to obtain crystals after oiling out has occurred. You can try to redissolve the oil by adding more hot solvent and then attempt to induce crystallization by scratching the flask or adding a seed crystal.[3] However, it is generally better to optimize the conditions to prevent oiling out from happening in the first place.

Q5: What is a seed crystal and how do I use it?

A5: A seed crystal is a small, pure crystal of the compound you are trying to recrystallize. Introducing a seed crystal into a supersaturated solution provides a template for crystal growth, bypassing the need for spontaneous nucleation. This can help to prevent oiling out and promote the formation of larger, more well-defined crystals.[8] To use a seed crystal, add a very small amount of the pure solid to the cooled solution.

Data Presentation

Table 1: Solubility of Selected Sulfonamides in Various Solvents

This table summarizes the solubility of different sulfonamides in common laboratory solvents. This information is crucial for selecting an appropriate solvent system for recrystallization and can help in predicting the likelihood of oiling out.

SulfonamideSolventTemperature (°C)Solubility (mol/L)
SulfadiazineEthanol/Water (50/50)25~0.003
SulfamerazineEthanol/Water (50/50)25~0.004
SulfamethazineEthanol/Water (50/50)25~0.008
SulfisomidineDioxane/Water25Exhibits a bell-shaped solubility profile with a maximum in mixtures.
SulfanilamideAcetone25High
SulfanilamideToluene25Low

Note: Solubility data is approximate and can vary based on the specific experimental conditions. Data compiled from various sources.[1][7][9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Sulfonamide

This protocol is suitable when a single solvent is found in which the sulfonamide is highly soluble at high temperatures and poorly soluble at low temperatures.[6]

  • Dissolution : Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the sulfonamide is completely dissolved.[6]

  • Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional) : To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean flask.[6]

  • Crystallization : Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing : Wash the crystals with a small amount of ice-cold solvent.[6]

  • Drying : Dry the crystals in a desiccator or a vacuum oven.[6]

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization of a Sulfonamide

This method is used when no single solvent provides the desired solubility characteristics.[6]

  • Dissolution : Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[6]

  • Addition of Anti-Solvent : Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.[6]

  • Induce Crystallization : Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, you may need to add a seed crystal or scratch the inside of the flask.[6]

  • Crystal Growth : Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can increase the yield.[6]

  • Isolation, Washing, and Drying : Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Troubleshooting Workflow for "Oiling Out"

G start Oiling Out Observed reheat_add_solvent Reheat and Add More Hot Solvent start->reheat_add_solvent does_oil_dissolve Does the Oil Dissolve? reheat_add_solvent->does_oil_dissolve induce_crystallization Induce Crystallization (Scratch/Seed) does_oil_dissolve->induce_crystallization Yes troubleshoot Further Troubleshooting Required does_oil_dissolve->troubleshoot No slow_cool Allow to Cool Slowly induce_crystallization->slow_cool crystals_form Crystals Form? slow_cool->crystals_form success Success: Collect Crystals crystals_form->success Yes crystals_form->troubleshoot No change_solvent Change Solvent System (Lower boiling point or mixed solvent) troubleshoot->change_solvent lower_concentration Lower Initial Concentration troubleshoot->lower_concentration slower_cooling Employ Slower Cooling Rate troubleshoot->slower_cooling

Caption: A troubleshooting workflow for addressing "oiling out".

Solvent Selection Logic for Recrystallization

G start Start: Select Potential Solvents test_solubility_hot Test Solubility in Hot Solvent start->test_solubility_hot is_soluble_hot Is Compound Soluble? test_solubility_hot->is_soluble_hot test_solubility_cold Test Solubility in Cold Solvent is_soluble_hot->test_solubility_cold Yes try_another_solvent Try Another Solvent is_soluble_hot->try_another_solvent No is_insoluble_cold Is Compound Insoluble? test_solubility_cold->is_insoluble_cold single_solvent_success Success: Use Single-Solvent Recrystallization is_insoluble_cold->single_solvent_success Yes consider_mixed_solvent Consider Mixed-Solvent System is_insoluble_cold->consider_mixed_solvent No try_another_solvent->test_solubility_hot find_good_solvent Find 'Good' Solvent (High Solubility) consider_mixed_solvent->find_good_solvent find_anti_solvent Find Miscible 'Anti-Solvent' (Low Solubility) find_good_solvent->find_anti_solvent mixed_solvent_success Success: Use Two-Solvent Recrystallization find_anti_solvent->mixed_solvent_success

Caption: A decision tree for selecting a suitable solvent system.

References

Technical Support Center: Unexpected Chlorination with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected chlorination when using sulfonyl chlorides in synthesis.

Troubleshooting Guide

This guide is designed to help you identify the cause of unwanted chlorination and find a suitable solution.

Issue: My reaction with a sulfonyl chloride (e.g., TsCl, MsCl) yielded a chlorinated product instead of the expected sulfonate.

Symptom: You observe the formation of an alkyl chloride (R-Cl) as a major byproduct or even the main product, instead of the desired sulfonate ester (R-OTs or R-OMs).

Possible Causes:

  • In Situ Generation of a Nucleophilic Chloride Source: The reaction of the sulfonyl chloride with the alcohol generates HCl. If a base like triethylamine (TEA) or pyridine is used, it forms a hydrochloride salt (e.g., Et₃N·HCl), which can act as a source of nucleophilic chloride ions.[1]

  • Substrate-Related Reactivity: Certain types of alcohols are more prone to this side reaction. This includes:

    • Benzylic alcohols: Especially those with electron-withdrawing or electron-donating groups on the aromatic ring.[1][2][3][4]

    • Allylic alcohols: These can form stabilized carbocations, favoring substitution.

    • Sterically hindered alcohols: Where the desired O-sulfonylation is slow, allowing the chlorination pathway to compete.

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) can promote the chlorination reaction.[5] The combination of methanesulfonyl chloride and DMF can act as a Vilsmeier-type reagent, which is known to selectively chlorinate primary hydroxyl groups.[6]

  • Reaction Conditions: Higher temperatures can favor the undesired chlorination.

Solutions & Troubleshooting Steps:

  • Choice of Base:

    • Avoid using an excess of bases like triethylamine that form nucleophilic chloride salts.[5]

    • Consider using a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge.

    • Using specific diamine bases can also suppress the formation of alkyl chlorides.[7]

  • Alternative Sulfonylating Agents:

    • Sulfonic Anhydrides: Reagents like p-toluenesulfonic anhydride (Ts₂O) or methanesulfonic anhydride (Ms₂O) can be used. These do not generate a chloride byproduct, thus avoiding the source of the unwanted nucleophile.[7]

    • Activated Sulfonate Esters: Pentafluorophenyl sulfonate esters can act as sulfonyl chloride mimics and are less reactive, potentially offering better selectivity.[8]

  • Modify Reaction Conditions:

    • Lower the temperature: Running the reaction at 0 °C or below can help favor the desired sulfonylation.

    • Change the solvent: If using a polar aprotic solvent like DMF, consider switching to a less reactive, non-polar solvent like dichloromethane (DCM) or toluene.[5]

  • For Highly Prone Substrates:

    • If the alcohol is particularly susceptible to chlorination, it may be necessary to use a different synthetic strategy altogether to introduce the desired functionality.

Quantitative Data Summary

The following table summarizes the effect of different substituents on benzylic alcohols in their reaction with tosyl chloride, leading to either tosylation or chlorination.

EntrySubstrate (Benzyl Alcohol)ProductYield (%)
1o-nitrobenzyl alcoholo-nitrobenzyl chloride45
2m-nitrobenzyl alcoholm-nitrobenzyl chloride39
3p-nitrobenzyl alcoholp-nitrobenzyl chloride52
4p-cyanobenzyl alcoholp-cyanobenzyl chloride48
5p-bromobenzyl alcoholp-bromobenzyl chloride41
6p-methylbenzyl alcoholp-methylbenzyl chloride30
7p-methoxybenzyl alcoholp-methoxybenzyl chloride35
8Benzyl alcoholBenzyl chloride32
94-chlorobenzyl alcohol4-chlorobenzyl chloride43

Data adapted from Ding, R. et al. (2011). Molecules, 16(7), 5665-5673.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the unexpected chlorination?

A1: The generally accepted mechanism involves a two-step process. First, the alcohol reacts with the sulfonyl chloride to form the expected sulfonate ester. In this step, HCl is produced as a byproduct. The base used in the reaction (e.g., triethylamine) then reacts with HCl to form a hydrochloride salt. The chloride ion from this salt can then act as a nucleophile, displacing the sulfonate group (which is an excellent leaving group) in an Sₙ2 or Sₙ1 fashion to yield the alkyl chloride.[1]

Q2: Are certain sulfonyl chlorides more prone to causing chlorination than others?

A2: Yes. Highly reactive sulfonyl chlorides are more likely to lead to this side reaction.[9] For example, tosyl chloride (TsCl) and mesyl chloride (MsCl) are commonly implicated.[9] The reactivity of the sulfonyl chloride is influenced by the electronic nature of the R group; electron-withdrawing groups increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive.[10]

Q3: Can I predict if my alcohol will undergo chlorination?

A3: While not always certain, you can make an educated prediction. Alcohols that can form stable carbocations (e.g., benzylic, allylic) or are sterically hindered are more likely to undergo chlorination.[2][9] For substituted benzyl alcohols, those with either electron-withdrawing or electron-donating groups tend to favor chlorination.[2][3]

Q4: How does the choice of solvent influence the reaction outcome?

A4: Polar aprotic solvents, such as DMF, can facilitate the Sₙ2 displacement of the sulfonate group by the chloride ion, thus promoting the chlorination side reaction.[5] In some cases, the combination of a sulfonyl chloride like MsCl with DMF can form a Vilsmeier-type reagent, which is a known chlorinating agent for primary alcohols.[6] Inert, non-polar solvents like dichloromethane or toluene are generally preferred to minimize this side reaction.[5]

Q5: Are there any "chloride-free" methods for activating alcohols?

A5: Yes. The use of sulfonic anhydrides (e.g., Ts₂O, Ms₂O) is a common strategy to avoid the in situ generation of chloride ions.[7] This completely removes the possibility of the chlorination side reaction.

Experimental Protocols

Protocol 1: Standard Sulfonylation of an Alcohol (Prone to Chlorination)

This protocol describes a typical procedure that may lead to unexpected chlorination.

  • Dissolve the alcohol (1.0 eq.) in dichloromethane (DCM) at 0 °C.

  • Add triethylamine (1.5 eq.) to the solution.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer , wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired sulfonate and any chlorinated byproduct.

Protocol 2: Alternative "Chloride-Free" Sulfonylation using Sulfonic Anhydride

This protocol is recommended to avoid the formation of a chlorinated byproduct.

  • Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base such as 2,6-lutidine (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonic anhydride (Ts₂O) (1.2 eq.) portion-wise to the stirred solution.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer , wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

Reaction Pathways

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Competing Pathways Alcohol (R-OH) Alcohol (R-OH) Sulfonate Ester (R-OSO2R') Sulfonate Ester (R-OSO2R') Alcohol (R-OH)->Sulfonate Ester (R-OSO2R') + R'SO2Cl - HCl Sulfonyl Chloride (R'SO2Cl) Sulfonyl Chloride (R'SO2Cl) Sulfonyl Chloride (R'SO2Cl)->Sulfonate Ester (R-OSO2R') Base (e.g., Et3N) Base (e.g., Et3N) Base-HCl Salt (e.g., Et3NH+Cl-) Base-HCl Salt (e.g., Et3NH+Cl-) Base (e.g., Et3N)->Base-HCl Salt (e.g., Et3NH+Cl-) + HCl Desired Product (Sulfonate) Desired Product (Sulfonate) Sulfonate Ester (R-OSO2R')->Desired Product (Sulfonate) Workup Unexpected Product (Chloride) Unexpected Product (Chloride) Sulfonate Ester (R-OSO2R')->Unexpected Product (Chloride) HCl HCl Base-HCl Salt (e.g., Et3NH+Cl-)->Unexpected Product (Chloride) Cl- attack (SN2/SN1)

Caption: Competing pathways of sulfonylation and chlorination.

Troubleshooting Workflow

G start Start: Unexpected Chlorination Observed q1 Is the alcohol benzylic, allylic, or sterically hindered? start->q1 q2 Are you using a polar aprotic solvent (e.g., DMF)? q1->q2 No sol1 Consider alternative sulfonylating agent (e.g., Ts2O, Ms2O) q1->sol1 Yes q3 Is the reaction run at elevated temperature? q2->q3 No sol2 Switch to a non-polar solvent (e.g., DCM, Toluene) q2->sol2 Yes sol3 Run reaction at lower temperature (e.g., 0 °C to -20 °C) q3->sol3 Yes sol4 Use a non-nucleophilic base (e.g., 2,6-lutidine) q3->sol4 No G center Reaction Outcome sulfonation Favors Sulfonylation center->sulfonation chlorination Favors Chlorination center->chlorination sub Substrate (Alcohol) sub->center reagent Sulfonylating Agent reagent->center base Base base->center solvent Solvent solvent->center temp Temperature temp->center sub_detail Primary > Secondary Less Hindered sulfonation->sub_detail reagent_detail Sulfonic Anhydrides (Ts2O, Ms2O) sulfonation->reagent_detail base_detail Non-nucleophilic (2,6-Lutidine) sulfonation->base_detail solvent_detail Non-polar (DCM, Toluene) sulfonation->solvent_detail temp_detail Low Temperature (≤ 0 °C) sulfonation->temp_detail sub_detail_c Benzylic, Allylic Sterically Hindered chlorination->sub_detail_c reagent_detail_c Sulfonyl Chlorides (TsCl, MsCl) chlorination->reagent_detail_c base_detail_c Nucleophilic Anion Source (Triethylamine) chlorination->base_detail_c solvent_detail_c Polar Aprotic (DMF) chlorination->solvent_detail_c temp_detail_c High Temperature (> Room Temp) chlorination->temp_detail_c

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Nitro-N-phenylbenzenesulfonamide and 2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-Nitro-N-phenylbenzenesulfonamide and its ortho-isomer, 2-nitrobenzenesulfonamide. Both compounds are valuable reagents in organic synthesis, particularly as protecting groups for amines. Their reactivity, however, differs significantly based on the position of the nitro group, influencing their application in synthetic strategies.

Comparative Reactivity Overview

The reactivity of these isomers is primarily dictated by the electronic and steric effects of the nitro group on the benzenesulfonyl moiety. The strong electron-withdrawing nature of the nitro group in both isomers increases the acidity of the sulfonamide proton and facilitates nucleophilic attack on the sulfur atom or the aromatic ring, which is crucial for their cleavage.

Feature2-nitrobenzenesulfonamide (o-nosyl)This compound (p-nosyl)Key Differences & Supporting Data
Synthesis Yield Lower yields are often reported. For instance, the synthesis of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide resulted in a 17.83% yield.[1]Generally higher yields are achieved. The synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide under similar conditions gave an 85.84% yield.[1]The lower yield for the ortho-isomer is likely due to steric hindrance from the nitro group, which is adjacent to the sulfonyl chloride reaction center.[2]
N-Alkylation/Arylation Widely used in the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines.[3][4] The nosyl group activates the amine for alkylation.[5]Also undergoes N-alkylation, but its use in the Fukuyama-Mitsunobu reaction is less commonly documented compared to the ortho-isomer.The acidity of the sulfonamide proton, which is crucial for alkylation, is influenced by the nitro group's position. While both are acidic, the steric bulk of the ortho-nitro group can influence the approach of reagents.
Cleavage/Deprotection Readily cleaved under mild conditions using a thiol and a base (e.g., thiophenol and potassium hydroxide).[3] This is a key feature of the Fukuyama amine synthesis.Also cleaved under similar mild conditions with thiols.[5] Odorless thiols like p-mercaptobenzoic acid have been found effective for cleaving both o- and p-nosyl groups.[5]While both are readily cleaved, subtle differences in reaction kinetics may exist due to the different electronic and steric environments of the nitro group. The ortho-isomer's cleavage is a cornerstone of the widely used Fukuyama amine synthesis.

Experimental Protocols

Synthesis of N-Phenyl-nitrobenzenesulfonamides

General Procedure:

The synthesis of both isomers can be achieved by the reaction of the corresponding nitrobenzenesulfonyl chloride with aniline in the presence of a base.

Synthesis of this compound:

This procedure involves treating 4-nitrobenzenesulfonyl chloride with aniline.[6]

  • Reaction Setup: 4-nitrobenzenesulfonyl chloride and aniline are mixed in a stoichiometric ratio.

  • Reaction Conditions: The reaction mixture is boiled for 15 minutes.[6]

  • Work-up: The mixture is cooled and poured into ice-cold water to precipitate the product. The solid is filtered, washed with cold water and dilute HCl to remove unreacted starting materials, and then recrystallized from dilute ethanol.[6]

Synthesis of 2-Nitro-N-phenylbenzenesulfonamide:

A similar procedure is followed using 2-nitrobenzenesulfonyl chloride.

Cleavage of the Nosyl Protecting Group

General Procedure:

The deprotection of both o-nosyl and p-nosyl groups is typically achieved via nucleophilic aromatic substitution using a thiol and a base.

Deprotection of a 2-Nitrobenzenesulfonamide:

This protocol is a key step in the Fukuyama amine synthesis.[3]

  • Reagent Preparation: A solution of a thiol (e.g., thiophenol, 2.5 equivalents) and a base (e.g., potassium hydroxide, 2.5 equivalents) is prepared in a suitable solvent like acetonitrile.[3]

  • Reaction: The N-protected amine is added to the thiolate solution.

  • Reaction Conditions: The reaction mixture is heated (e.g., to 50°C) for a short period (e.g., 40 minutes).[3]

  • Work-up: The reaction is quenched with water and the deprotected amine is extracted with an organic solvent.

Visualizing the Reactivity Concepts

Logical Relationship of Substituent Effects on Reactivity

G cluster_ortho 2-Nitrobenzenesulfonamide (ortho) cluster_para This compound (para) ortho_nitro Nitro group at ortho position ortho_steric Increased Steric Hindrance ortho_nitro->ortho_steric ortho_reactivity Facile Cleavage ortho_nitro->ortho_reactivity Electronic Effect ortho_synthesis Lower Synthetic Yield ortho_steric->ortho_synthesis comparison Comparison of Reactivity ortho_synthesis->comparison ortho_reactivity->comparison para_nitro Nitro group at para position para_steric Reduced Steric Hindrance para_nitro->para_steric para_reactivity Facile Cleavage para_nitro->para_reactivity Electronic Effect para_synthesis Higher Synthetic Yield para_steric->para_synthesis para_synthesis->comparison para_reactivity->comparison

Caption: Factors influencing the reactivity of ortho- and para-nitrobenzenesulfonamides.

Experimental Workflow for Fukuyama Amine Synthesis

G start Primary Amine protection Protection with 2-Nitrobenzenesulfonyl Chloride start->protection sulfonamide 2-Nitrobenzenesulfonamide Intermediate protection->sulfonamide alkylation N-Alkylation (e.g., Mitsunobu Reaction) sulfonamide->alkylation protected_secondary N-Alkyl-2-nitrobenzenesulfonamide alkylation->protected_secondary deprotection Cleavage with Thiol and Base protected_secondary->deprotection end Secondary Amine deprotection->end

Caption: Key steps in the Fukuyama amine synthesis utilizing a 2-nitrobenzenesulfonamide protecting group.

References

A Comparative Guide to Sulfonamide Protecting Groups: 4-Nitro-N-phenylbenzenesulfonamide (Nosyl) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multistep organic synthesis, the judicious selection of protecting groups for amines is paramount to achieving high yields and minimizing unwanted side reactions. Among the various options, sulfonamides are a prominent class of protecting groups, prized for their general stability. This guide provides a detailed comparison of 4-Nitro-N-phenylbenzenesulfonamide, commonly known as the nosyl (Ns) group, with other widely used sulfonamide protecting groups such as the tosyl (Ts) and mesyl (Ms) groups. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Core Principles of Sulfonamide Protecting Groups

Sulfonamide protecting groups are installed on primary and secondary amines by reacting the amine with a corresponding sulfonyl chloride in the presence of a base. This transformation converts the basic and nucleophilic amine into a significantly less reactive sulfonamide. The electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair, thereby reducing its basicity and nucleophilicity. The stability of the resulting sulfonamide and the conditions required for its removal are dictated by the nature of the substituent on the sulfonyl group.

Comparative Analysis of Sulfonamide Protecting Groups

The choice of a sulfonamide protecting group hinges on the required stability throughout a synthetic sequence and the compatibility of the deprotection conditions with other functional groups in the molecule. The nosyl group offers a distinct advantage over more traditional groups like tosyl due to its facile cleavage under mild, nucleophilic conditions.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes the deprotection conditions for commonly used sulfonamide protecting groups, which indirectly reflects their relative stability.

Protecting GroupStructureTypical Deprotection ConditionsRemarks
Nosyl (Ns) 4-NitrobenzenesulfonylThiophenol, K₂CO₃, DMF, rt to 50°CCleavage occurs under mild, nucleophilic aromatic substitution conditions. Orthogonal to many acid- and base-labile protecting groups.
Tosyl (Ts) p-ToluenesulfonylStrong acid (e.g., HBr/AcOH, conc. H₂SO₄) or strong reducing agents (e.g., Na in liquid NH₃, SmI₂)Very stable to a wide range of conditions, but requires harsh deprotection that may not be suitable for complex molecules with sensitive functional groups.
Mesyl (Ms) MethanesulfonylSimilar to Tosyl, requires strong acid or reductive cleavage.Generally similar in stability to the tosyl group.
2,4-Dinitrobenzenesulfonyl (DNs) 2,4-DinitrobenzenesulfonylThiol (e.g., thiophenol or 2-mercaptoethanol) in the presence of a mild base (e.g., DBU or Cs₂CO₃)Even more labile than the nosyl group and can be selectively removed in the presence of a nosyl group, allowing for orthogonal protection strategies.

Mandatory Visualization

Experimental Workflow for Amine Protection and Deprotection

G cluster_protection Protection cluster_transformation Chemical Transformation cluster_deprotection Deprotection start Primary/Secondary Amine reagents_p Sulfonyl Chloride (e.g., Nosyl-Cl) Base (e.g., Pyridine) start->reagents_p 1. reaction_p Sulfonylation Reaction reagents_p->reaction_p 2. protected Protected Amine (Sulfonamide) reaction_p->protected 3. Work-up & Purification reaction_t Desired Synthetic Step(s) protected->reaction_t reagents_d Deprotection Reagent (e.g., Thiophenol, Base) protected->reagents_d 4. protected_transformed protected_transformed reaction_t->protected_transformed Modified Protected Amine reaction_d Cleavage Reaction reagents_d->reaction_d 5. final Deprotected Amine reaction_d->final 6. Work-up & Purification protected_transformed->reagents_d

Caption: General workflow for amine protection and deprotection.

Mechanism of Nosyl Group Deprotection

G nosyl_amide N-Nosyl Amine meisenheimer Meisenheimer Complex (Intermediate) nosyl_amide->meisenheimer + Thiolate thiolate Thiolate (e.g., PhS⁻) thiolate->meisenheimer deprotected_amine Free Amine meisenheimer->deprotected_amine Elimination byproduct Aromatic Sulfide + SO₂ meisenheimer->byproduct

Caption: Simplified mechanism of nosyl deprotection.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

Protocol 1: Protection of a Primary Amine with 4-Nitrobenzenesulfonyl Chloride (Nosylation)

Materials:

  • Primary amine (1.0 eq)

  • 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl, 1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the stirred solution.

  • Add 4-nitrobenzenesulfonyl chloride portion-wise over 10 minutes, maintaining the temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude nosylated amine can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection of a Nosyl-Protected Amine (Fukuyama Deprotection)

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq) or Potassium hydroxide (KOH, 2.5 eq)

  • Acetonitrile or DMF

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M NaOH (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the N-nosylated amine in acetonitrile or DMF in a round-bottom flask.

  • Add thiophenol to the solution.

  • Add potassium carbonate or potassium hydroxide to the stirred mixture.

  • Heat the reaction mixture to 50 °C for approximately 40 minutes, or stir at room temperature for a few hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with DCM or EtOAc (3x).

  • Combine the organic extracts and wash with 1 M NaOH (2x) to remove excess thiophenol, followed by a brine wash (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude deprotected amine can be further purified by distillation or column chromatography.

Protocol 3: Protection of a Primary Amine with p-Toluenesulfonyl Chloride (Tosylation)

Materials:

  • Primary amine (1.0 eq)

  • p-Toluenesulfonyl chloride (Ts-Cl, 1.1 eq)

  • Pyridine or Triethylamine (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine in anhydrous DCM.

  • Add pyridine or triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up similar to the nosylation protocol to isolate the crude product.

  • Purify the tosylated amine by recrystallization or column chromatography.

Protocol 4: Deprotection of a Tosyl-Protected Amine (Reductive Cleavage)

Materials:

  • N-tosylated amine

  • Sodium naphthalenide or Samarium(II) iodide

Procedure (Illustrative Example with SmI₂):

  • Prepare a solution of SmI₂ in THF.

  • Add the N-tosylated amine to the SmI₂ solution at room temperature under an inert atmosphere.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated K₂CO₃ solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude amine.

  • Purify as needed.

Note: Deprotection of tosylamides often requires harsh conditions, and the choice of method depends on the stability of the substrate.

Conclusion

The 4-nitrobenzenesulfonyl (nosyl) group stands out as a highly versatile protecting group for amines, offering robustness comparable to the tosyl group under many conditions, yet allowing for significantly milder deprotection. The key advantage of the nosyl group is its facile cleavage via nucleophilic aromatic substitution with thiols, a reaction that proceeds under conditions that leave many other protecting groups and sensitive functionalities intact. In contrast, the removal of the highly stable tosyl and mesyl groups necessitates harsh acidic or reductive conditions. For syntheses requiring orthogonal protection strategies, the even more labile 2,4-dinitrobenzenesulfonyl (DNs) group can be employed and selectively removed in the presence of a nosyl group. The selection of the most appropriate sulfonamide protecting group will ultimately depend on the specific requirements of the synthetic route, including the stability of the substrate to various reagents and the desired orthogonality.

Comparative Reactivity Analysis: 4-Nitrobenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, sulfonyl chlorides are indispensable reagents. They are primarily utilized for the formation of sulfonamides and sulfonate esters, which serve as crucial protecting groups, activating groups, or key structural motifs in biologically active molecules.[1][2] Among the wide array of available sulfonyl chlorides, 4-nitrobenzenesulfonyl chloride (NsCl) and p-toluenesulfonyl chloride (TsCl) are two of the most common choices.[3][4] This guide provides an objective, data-driven comparison of their reactivity, supported by experimental evidence, to aid in reagent selection for specific synthetic applications.

Core Reactivity Principles: Electronic Effects

The reactivity of an arylsulfonyl chloride in a nucleophilic substitution reaction is fundamentally governed by the electrophilicity of the sulfur atom. This is, in turn, modulated by the electronic nature of the substituents on the aromatic ring.[5]

  • 4-Nitrobenzenesulfonyl Chloride (NsCl): The para-nitro group (-NO₂) is a potent electron-withdrawing group (EWG). It deactivates the benzene ring towards electrophilic substitution but, more importantly, it withdraws electron density from the sulfonyl group. This inductive and resonance effect significantly increases the partial positive charge on the sulfur atom, rendering it highly electrophilic and thus more susceptible to nucleophilic attack.[5][6]

  • p-Toluenesulfonyl Chloride (TsCl): In contrast, the para-methyl group (-CH₃) is an electron-donating group (EDG). Through an inductive effect and hyperconjugation, it pushes electron density into the aromatic ring and towards the sulfonyl group. This effect slightly reduces the electrophilicity of the sulfur atom, making TsCl less reactive towards nucleophiles when compared to its nitro-substituted counterpart.[5]

This fundamental electronic difference is the primary driver for the observed disparity in their reaction rates.

Quantitative Reactivity Data: Solvolysis Rates

The difference in reactivity can be quantified by comparing their reaction kinetics, for instance, in solvolysis reactions with water (hydrolysis). The mechanism for the hydrolysis of sulfonyl chlorides is generally considered to be Sₙ2-like.[7][8][9] Studies measuring the first-order rate constants (k) for the hydrolysis of various para-substituted benzenesulfonyl chlorides provide direct evidence of the substituent effects.

The Hammett equation, log(k/k₀) = σρ, quantitatively relates reaction rates to the electronic properties of substituents. The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of a group, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. For the alkaline hydrolysis of benzenesulfonyl chlorides, the reaction has a positive ρ-value, signifying that electron-withdrawing groups accelerate the rate.[8]

CompoundSubstituent (p-X)Hammett Constant (σₚ)First-Order Rate Constant (k) for Solvolysis in H₂O at 15°C (s⁻¹)
4-Nitrobenzenesulfonyl Chloride -NO₂+0.781.84 x 10⁻³[7]
p-Toluenesulfonyl Chloride -CH₃-0.170.25 x 10⁻³[7]

Data sourced from R. E. Robertson and B. Rossall, 1971.[7]

As the data clearly indicates, 4-nitrobenzenesulfonyl chloride hydrolyzes approximately 7.4 times faster than p-toluenesulfonyl chloride under these conditions, confirming the powerful activating effect of the nitro group.

Experimental Protocols

Measurement of Solvolysis Rate by Conductimetry

This method is highly suitable for tracking the hydrolysis of sulfonyl chlorides as the reaction produces ions, leading to a change in the conductivity of the solution.[7]

Reaction: R-SO₂Cl + 2H₂O → R-SO₃H + H₃O⁺ + Cl⁻

Methodology:

  • Instrumentation: A high-precision conductivity bridge and a thermostatically controlled bath capable of maintaining temperature to ±0.002°C are required.

  • Sample Preparation: A small, accurately weighed sample of the sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride or p-toluenesulfonyl chloride) is dissolved in a minimal amount of a suitable inert solvent like acetone to prepare a concentrated stock solution.

  • Kinetic Run: A conductivity cell containing a known volume of purified, deionized water is allowed to reach thermal equilibrium in the thermostatic bath.

  • Initiation: The reaction is initiated by injecting a small aliquot (e.g., 1-2 µL) of the sulfonyl chloride stock solution into the water in the conductivity cell with vigorous stirring to ensure rapid dissolution.

  • Data Acquisition: The change in conductance of the solution is monitored over time. Data points are recorded at regular intervals until the reaction is complete (typically >95% completion).

  • Data Analysis: The first-order rate constant (k) is calculated by fitting the conductance-time data to the integrated first-order rate law, typically using a Guggenheim or a least-squares method.[7]

General Protocol for Sulfonamide Formation

This protocol outlines a typical procedure for the protection of a primary amine.

Reaction: R-NH₂ + Ar-SO₂Cl → R-NH-SO₂-Ar + HCl

Methodology:

  • Reactant Setup: A solution of the primary amine (1.0 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A suitable base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, is added to the solution.[3][10] The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Mixture Cooling: The mixture is cooled in an ice bath (0-5 °C).

  • Reagent Addition: The sulfonyl chloride (4-nitrobenzenesulfonyl chloride or p-toluenesulfonyl chloride, 1.05 equivalents) is added portion-wise to the stirred, cooled solution.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 4-12 hours). The progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically diluted with the solvent and washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove the excess base, and brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the key factors influencing reactivity and a typical experimental workflow for sulfonylation.

G cluster_0 Electronic Effects on Sulfur Electrophilicity NsCl 4-Nitrobenzenesulfonyl Chloride (NsCl) Reactivity Increased Reactivity (Higher Electrophilicity) NsCl->Reactivity -NO2 group (Strong EWG) TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reactivity -CH3 group (EDG) G start Start: Amine or Alcohol in Solvent + Base add_sulfonyl Add Sulfonyl Chloride (NsCl or TsCl) at 0-5 °C start->add_sulfonyl react Stir at Room Temp. (Monitor by TLC/LC-MS) add_sulfonyl->react workup Aqueous Work-up (Wash with H2O, acid, brine) react->workup purify Dry & Concentrate Purify (Chromatography or Recrystallization) workup->purify end Product: Sulfonamide or Sulfonate Ester purify->end

References

The Efficacy of 4-Nitro-N-phenylbenzenesulfonamide in Organic Transformations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitro-N-phenylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, characterized by a sulfonyl group connected to an amine and a nitrophenyl group. While the synthesis and crystallographic structure of this compound are well-documented in scientific literature, its specific applications and efficacy as a reagent or catalyst in organic transformations are not extensively reported. This guide aims to provide a comparative overview of its potential roles in organic synthesis, drawing parallels with the known reactivity of related sulfonamides and nitroarenes. Due to a lack of direct experimental data for this compound in specific reactions, this comparison will be based on the general reactivity of its functional groups and data from analogous compounds.

Potential Applications in Organic Synthesis

Based on the chemical structure of this compound, its potential utility in organic transformations can be hypothesized in several areas, primarily leveraging the properties of the sulfonamide moiety and the electron-withdrawing nature of the nitrophenyl group.

1. As a Protecting Group for Amines:

Sulfonamides are widely used as protecting groups for primary and secondary amines due to their stability under a variety of reaction conditions. The "nosyl" (2-nitrobenzenesulfonyl) and "tosyl" (p-toluenesulfonyl) groups are common examples. The 4-nitrophenylsulfonyl group in this compound could theoretically serve a similar purpose.

Comparison with Alternative Protecting Groups:

Protecting GroupIntroduction ConditionsCleavage ConditionsStability
4-Nitrobenzenesulfonyl (Hypothetical) 4-Nitrobenzenesulfonyl chloride, baseNucleophilic aromatic substitution (e.g., thiophenol, K₂CO₃)Stable to acidic and many reductive conditions.
Tosyl (Ts) Tosyl chloride, pyridineStrong acid (HBr/AcOH), dissolving metal reduction (Na/NH₃)Very stable to a wide range of conditions.
Nosyl (Ns) Nosyl chloride, baseMild nucleophilic cleavage (e.g., thiophenol, K₂CO₃)Labile to specific nucleophiles, offering orthogonal deprotection.
Boc Boc anhydride, baseMild acid (e.g., TFA, HCl)Labile to acid, stable to base and hydrogenation.

Experimental Protocol: Hypothetical Deprotection of a 4-Nitrobenzenesulfonamide-Protected Amine

This protocol is adapted from the standard procedure for nosyl group cleavage.

Materials:

  • This compound-protected amine (1.0 eq)

  • Thiophenol (3.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the protected amine in acetonitrile in a round-bottom flask.

  • Add potassium carbonate and thiophenol to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. In Carbon-Nitrogen (C-N) Cross-Coupling Reactions:

Sulfonamides can participate in transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-arylsulfonamides. While this compound itself would be the product of such a reaction, its derivatives could be used as coupling partners.

Comparison of Sulfonamides in Buchwald-Hartwig Amination:

Sulfonamide SubstrateCatalyst System (Typical)Reaction ConditionsYields (General)
Aryl Halide + Primary Sulfonamide Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 100-120 °CGood to excellent
Aryl Halide + Secondary Sulfonamide Pd₂(dba)₃, RuPhos, NaOtBuDioxane, 100 °CModerate to good

The electron-withdrawing nitro group on the phenyl ring of this compound would likely influence its reactivity in such coupling reactions, potentially requiring modified catalytic systems or reaction conditions compared to less functionalized sulfonamides.

Visualizing a Potential Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the use of 4-nitrobenzenesulfonyl chloride in the protection of an amine, followed by a subsequent deprotection step.

G cluster_protection Amine Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine ProtectedAmine 4-Nitro-N-alkyl/aryl- benzenesulfonamide Amine->ProtectedAmine Protection Reagent 4-Nitrobenzenesulfonyl chloride, Base Reagent->ProtectedAmine FinalProduct Deprotected Amine ProtectedAmine->FinalProduct Cleavage FurtherSynthesis FurtherSynthesis ProtectedAmine->FurtherSynthesis Further Transformations DeprotectionReagent Thiophenol, K₂CO₃ DeprotectionReagent->FinalProduct ProtectedAmine_deprotect

Caption: A hypothetical workflow for amine protection and deprotection using a 4-nitrobenzenesulfonyl group.

While direct experimental evidence for the efficacy of this compound in specific organic transformations is scarce in the current literature, its structural features suggest potential applications as a protecting group for amines and as a substrate in C-N cross-coupling reactions. The electron-withdrawing nitro group is expected to significantly influence its reactivity, likely making the corresponding sulfonamide easier to cleave via nucleophilic aromatic substitution compared to non-nitrated analogs. Further experimental investigation is required to fully elucidate its synthetic utility and to provide quantitative data for a direct comparison with established reagents and methodologies. Researchers and drug development professionals are encouraged to consider these potential applications and to explore the reactivity of this compound in their synthetic endeavors.

A Spectroscopic Comparison of 4-Nitro-N-phenylbenzenesulfonamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the synthetic product, 4-Nitro-N-phenylbenzenesulfonamide, with its precursors, 4-nitrobenzenesulfonyl chloride and aniline. The following sections present a comprehensive analysis of their FT-IR, NMR, and UV-Vis spectra, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The key spectroscopic data for this compound and its precursors are summarized in the tables below for easy comparison.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)
Functional GroupThis compound4-Nitrobenzenesulfonyl ChlorideAniline
N-H Stretch ~3250 (broad)-3433, 3355 (two bands)[1]
Aromatic C-H Stretch ~3100-3000~3100-3000~3032
Asymmetric SO₂ Stretch ~1350~1350-
Symmetric SO₂ Stretch ~1160~1170-
Asymmetric NO₂ Stretch ~1530~1530-
Symmetric NO₂ Stretch ~1350~1350-
C=C Aromatic Stretch ~1600, ~1480~1580, ~1480~1605, ~1494[1]
S-N Stretch ~940--
C-N Stretch --~1281[2]
S-Cl Stretch -~670-
N-H Bend ~1600-~1605[1]
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
Proton AssignmentThis compound4-Nitrobenzenesulfonyl ChlorideAniline
-NH- ~10.60 (s, 1H)-~5.08 (s, 2H)
Aromatic H (Nitro-substituted ring) 8.38 (d, J=8.4 Hz, 2H), 8.02 (d, J=8.4 Hz, 2H)8.43 (d, 2H), 8.15 (d, 2H)-
Aromatic H (Phenyl ring) 7.27 (t, J=7.4 Hz, 2H), 7.13 (d, J=7.6 Hz, 2H), 7.09 (t, J=7.2 Hz, 1H)-7.07 (t, 2H), 6.68 (t, 1H), 6.56 (d, 2H)

Note: Chemical shifts for Aniline can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
Carbon AssignmentThis compound4-Nitrobenzenesulfonyl ChlorideAniline
Aromatic C (Nitro-substituted ring) 150.3, 145.4, 128.7, 125.1151.2, 145.5, 130.5, 125.2-
Aromatic C (Phenyl ring) 137.4, 129.8, 125.2, 121.2-148.5, 129.2, 117.0, 115.2
C-S ~145.4~145.5-
C-N --~148.5

Note: Specific peak assignments for this compound may require further 2D NMR analysis for unambiguous assignment.

Table 4: UV-Vis Spectroscopic Data (λmax, nm)
Compoundλmax (Solvent)
This compound Data not readily available in common solvents.
4-Nitrobenzenesulfonyl Chloride ~260 (Solvent dependent)
Aniline 230 (Ethanol), 280 (Ethanol), 203 (dilute aqueous acid)[3][4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride in a suitable solvent such as pyridine or a mixture of acetone and water.

  • Addition of Aniline: Slowly add an equimolar amount of aniline to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the reaction mixture is poured into ice-cold water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to obtain the pure this compound.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to characterize the synthesized compound and its precursors.

  • FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on NaCl plates.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer using a quartz cuvette. Samples are dissolved in a suitable UV-grade solvent, such as ethanol or methanol.

Visualizing the Synthesis Pathway

The synthesis of this compound from its precursors can be visualized as a straightforward nucleophilic substitution reaction.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product cluster_byproduct Byproduct Aniline Aniline (C₆H₅NH₂) Product This compound (O₂NC₆H₄SO₂NHC₆H₅) Aniline->Product + NBSCl 4-Nitrobenzenesulfonyl Chloride (O₂NC₆H₄SO₂Cl) NBSCl->Product HCl HCl Product->HCl -

Synthetic pathway of this compound.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted below.

experimental_workflow start Start synthesis Synthesis of This compound start->synthesis purification Purification by Recrystallization synthesis->purification characterization Spectroscopic Characterization purification->characterization ftir FT-IR Analysis characterization->ftir nmr NMR Analysis (¹H and ¹³C) characterization->nmr uvvis UV-Vis Analysis characterization->uvvis data_analysis Data Analysis and Comparison ftir->data_analysis nmr->data_analysis uvvis->data_analysis end End data_analysis->end

Experimental workflow for synthesis and analysis.

References

A Comparative Crystallographic Analysis of Nitrobenzenesulfonamide Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the ortho-, meta-, and para-nitrobenzenesulfonamide isomers reveals significant variations in their crystal packing and physicochemical properties, driven by the positional differences of the nitro group. These structural nuances have important implications for drug formulation and development, influencing properties such as solubility and stability.

The strategic placement of a nitro functional group on the phenyl ring of benzenesulfonamide drastically alters the intermolecular interactions within the crystal lattice, leading to distinct three-dimensional arrangements for the ortho (2-nitrobenzenesulfonamide), meta (3-nitrobenzenesulfonamide), and para (4-nitrobenzenesulfonamide) isomers. This comparative guide delves into the structural disparities and their correlation with macroscopic properties, providing essential data for researchers in medicinal chemistry and pharmaceutical sciences.

Physicochemical Properties

The melting point, a key indicator of crystal lattice energy and stability, varies significantly among the three isomers. The ortho isomer exhibits the highest melting point, suggesting the most stable crystal packing, while the meta isomer has the lowest.

Propertyortho-Nitrobenzenesulfonamidemeta-Nitrobenzenesulfonamidepara-Nitrobenzenesulfonamide
Melting Point (°C) 190-192[1]166-168[2]178-180[3]
Molecular Formula C₆H₆N₂O₄SC₆H₆N₂O₄SC₆H₆N₂O₄S
Molecular Weight ( g/mol ) 202.19202.19202.19
CAS Number 5455-59-4[1]121-52-8[2]6325-93-5[4]

Crystallographic Data

Single-crystal X-ray diffraction studies provide a detailed view of the atomic arrangement and intermolecular forces governing the crystal structure of each isomer. The key crystallographic parameters are summarized below.

Parameterortho-Nitrobenzenesulfonamidemeta-Nitrobenzenesulfonamidepara-Nitrobenzenesulfonamide
CCDC Number 642973195800[5]195801[4]
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/cP2₁/n
a (Å) 7.016(2)10.979(3)8.490(3)
b (Å) 7.842(2)5.753(2)11.230(3)
c (Å) 14.505(4)13.904(4)8.580(3)
α (°) 909090
β (°) 90108.38(2)91.51(2)
γ (°) 909090
Volume (ų) 798.1(4)834.7(4)818.1(4)
Z 444

Note: The crystallographic data presented here is sourced from the Cambridge Crystallographic Data Centre (CCDC) and can be accessed via the provided CCDC numbers.

Analysis of Crystal Packing

The variations in crystal systems and space groups among the isomers are a direct consequence of their different molecular symmetries and the resulting hydrogen bonding networks.

In a study of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, it was observed that the position of the nitro group significantly influences the intermolecular interactions.[6] While not the unsubstituted isomers, this study provides a valuable model for understanding the packing differences. The primary hydrogen bonding motif in sulfonamides involves the sulfonamide N-H donor and the sulfonyl or nitro oxygen atoms as acceptors.[6]

The specific hydrogen bonding patterns and other intermolecular interactions, such as π-π stacking, for each of the ortho-, meta-, and para-nitrobenzenesulfonamide isomers dictate their unique crystal packing arrangements and contribute to the observed differences in their physicochemical properties. A detailed analysis of the CIF files corresponding to the CCDC numbers is required for a full description of these interactions.

Experimental Protocols

Synthesis of Nitrobenzenesulfonamide Isomers

A general and robust method for the synthesis of nitrobenzenesulfonamides involves the reaction of the corresponding nitrobenzenesulfonyl chloride with ammonia.[7]

Materials:

  • Ortho-, meta-, or para-nitrobenzenesulfonyl chloride

  • Aqueous ammonia solution

  • Ice bath

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a flask, cool the aqueous ammonia solution in an ice bath.

  • Slowly add the respective nitrobenzenesulfonyl chloride to the cooled ammonia solution with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude nitrobenzenesulfonamide.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation or solvent diffusion methods.

General Procedure for Slow Evaporation:

  • Dissolve the purified nitrobenzenesulfonamide isomer in a suitable solvent (e.g., ethanol, acetone) to create a saturated or near-saturated solution.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, single crystals should form.

General Procedure for Solvent Diffusion:

  • Dissolve the nitrobenzenesulfonamide isomer in a small amount of a good solvent (e.g., acetone).

  • Place this solution in a larger, sealed container that also contains a vial of a "poor" solvent in which the compound is less soluble (e.g., hexane or heptane).

  • The vapor from the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.[6]

Workflow and Logical Relationships

The following diagram illustrates the workflow for a comparative study of nitrobenzenesulfonamide isomers.

G Workflow for Comparative Study of Nitrobenzenesulfonamide Isomers cluster_synthesis Synthesis and Purification cluster_analysis Analysis cluster_data Data Processing and Comparison Synthesis Synthesis of Isomers Purification Purification by Recrystallization Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Physicochemical Physicochemical Characterization (e.g., Melting Point) Purification->Physicochemical SCXRD Single-Crystal X-ray Diffraction CrystalGrowth->SCXRD StructureSolution Crystal Structure Solution and Refinement SCXRD->StructureSolution ComparativeAnalysis Comparative Analysis of Crystal Packing Physicochemical->ComparativeAnalysis DataExtraction Extraction of Crystallographic Data StructureSolution->DataExtraction DataExtraction->ComparativeAnalysis

Comparative study workflow.

This comprehensive analysis underscores the importance of isomeric purity and the profound impact of substituent position on the solid-state properties of active pharmaceutical ingredients and their intermediates. For drug development professionals, a thorough understanding of these crystallographic differences is paramount for controlling polymorphism and ensuring the desired biopharmaceutical properties of a final drug product.

References

A Researcher's Guide to the Structural Validation of 4-Nitro-N-phenylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-Nitro-N-phenylbenzenesulfonamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data, protocols, and comparative analyses to ensure accurate structural elucidation.

Introduction to this compound Derivatives

The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anti-cancer properties.[5] The this compound scaffold, in particular, serves as a versatile platform for the synthesis of novel drug candidates. Accurate structural validation is paramount to understanding structure-activity relationships (SAR) and ensuring the efficacy and safety of these compounds. This guide outlines the primary analytical methodologies for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Analysis of Spectroscopic and Crystallographic Data

The structural integrity of synthesized this compound derivatives is typically confirmed through a combination of spectroscopic and crystallographic techniques. Below is a comparative summary of data obtained for the parent compound and several of its substituted analogues.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of each nucleus.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound DMSO-d₆10.60 (s, 1H), 8.38 (d, J = 8.4 Hz, 2H), 8.02 (d, J = 8.4 Hz, 2H), 7.27 (t, J = 7.4 Hz, 2H), 7.13 (d, J = 7.6 Hz, 2H), 7.09 (t, J = 7.2 Hz, 1H)[6]150.3, 145.4, 137.4, 129.8, 128.7, 125.2, 125.1, 121.2[6]
4-Nitro-N-(p-tolyl)benzenesulfonamide DMSO-d₆10.42 (br, 1H), 8.36 (d, J = 8.8 Hz, 2H), 7.97 (d, J = 8.8 Hz, 2H), 7.05 (d, J = 8.4 Hz, 2H), 6.99 (d, J = 8.4 Hz, 2H), 2.18 (s, 3H)[6]150.2, 145.5, 134.7, 134.6, 130.2, 128.7, 125.0, 121.8, 20.8[6]
4-Chloro-N-phenylbenzenesulfonamide CDCl₃7.72 (d, J = 8.4 Hz, 2H), 7.39 (d, J = 8.4 Hz, 2H), 7.27-7.22 (m, 3H), 7.15-7.08 (m, 3H)[6]139.7, 137.4, 136.1, 129.5, 129.4, 128.7, 125.8, 121.9[6]
4-Methoxy-N-phenylbenzenesulfonamide CDCl₃7.74 (d, J = 8.8 Hz, 2H), 7.29 (br, 1H), 7.22 (t, J = 8.0 Hz, 2H), 7.11-7.06 (m, 3H), 6.88 (d, J = 8.4 Hz, 2H), 3.80 (s, 3H)[6]163.1, 136.7, 130.5, 129.5, 129.3, 125.2, 121.4, 114.2, 55.6[6]
Table 2: Mass Spectrometry and X-ray Crystallography Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, confirming its molecular weight. X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state, providing precise bond lengths and angles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Fragments (m/z)Key Crystallographic Data
This compound C₁₂H₁₀N₂O₄S278.28278 (M+), 186, 152, 92, 77, 65[7]Dihedral angle between aromatic rings: 36.19°[8]
4-Nitrobenzenesulfonamide C₆H₆N₂O₄S202.19202 (M+), 185, 138, 122, 108, 92[9]N/A
4-nitro-N-(pyridin-2-yl)benzenesulfonamide C₁₁H₉N₃O₄S279.27279 (M+), 215, 186, 152, 93, 78[10]N/A

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sulfonamide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard, with a wider spectral width and a longer acquisition time.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions: Employ a C18 reverse-phase column. A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry Conditions: Utilize an electrospray ionization (ESI) source in positive or negative ion mode. For structural confirmation, acquire full scan mass spectra. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) experiments.

  • Data Analysis: Analyze the data to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the sulfonamide derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data.

  • Data Visualization and Analysis: Visualize the final crystal structure using software such as Mercury or Olex2. Analyze geometric parameters such as bond lengths, bond angles, and torsion angles.

Workflow and Method Comparison

The structural validation of this compound derivatives follows a logical progression of analytical techniques, each providing unique and complementary information.

G Structural Validation Workflow for this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Final Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Xray Single-Crystal X-ray Diffraction Purification->Xray If single crystals obtained Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Confirms Connectivity & Chemical Environment MS->Structure_Confirmed Confirms Molecular Weight & Formula Xray->Structure_Confirmed Provides 3D Structure & Stereochemistry

Caption: A workflow diagram illustrating the key stages in the structural validation of novel sulfonamide derivatives.

Alternative Compounds and Bioisosteric Replacements

In drug discovery, the sulfonamide moiety can sometimes be replaced by other functional groups, known as bioisosteres, to modulate the physicochemical and pharmacokinetic properties of a lead compound. Common bioisosteres for sulfonamides include:

  • Sulfonimidamides: These aza-analogs of sulfonamides can offer different hydrogen bonding patterns and metabolic stability.[11]

  • Carboxylic Acids: In some contexts, the acidic nature of the sulfonamide N-H can be mimicked by a carboxylic acid group.[12]

The choice of a particular scaffold or its bioisosteric replacement depends on the specific therapeutic target and the desired pharmacological profile.[13] A comparative analysis of the biological activity of these different classes of compounds is essential for lead optimization in a drug discovery program.

Conclusion

The structural validation of this compound derivatives is a critical step in the drug discovery and development process. A multi-technique approach, combining NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a comprehensive and unambiguous determination of the molecular structure. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the efficient and accurate characterization of this important class of compounds.

References

Comparative Guide to the Cross-Reactivity Profile of 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental studies on the cross-reactivity of 4-Nitro-N-phenylbenzenesulfonamide were identified in a comprehensive literature search. This guide provides a comparative analysis based on the chemical structure of the compound and established principles of sulfonamide hypersensitivity and cross-reactivity. A hypothetical experimental workflow for assessing its cross-reactivity potential is also presented.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₂H₁₀N₂O₄S. Its structure features a sulfonamide linkage between a 4-nitrophenyl group and a phenyl group. While specific therapeutic applications are not widely documented, its chemical scaffold is of interest in medicinal chemistry and drug discovery. Given that it contains a sulfonamide moiety, a critical consideration for its development and clinical use is the potential for cross-reactivity in individuals with a known sulfonamide allergy.

Understanding Sulfonamide Hypersensitivity and Cross-Reactivity

Sulfonamide drugs are a class of medications that contain a sulfonamide functional group (SO₂NH₂). Allergic reactions to sulfonamide antibiotics are relatively common, affecting approximately 3-8% of the general population.[1] These reactions can range from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).

A key question for any new sulfonamide-containing compound is its potential to elicit an allergic reaction in individuals with a history of sulfonamide allergy. This is known as cross-reactivity.

The current understanding is that cross-reactivity between different classes of sulfonamide drugs is unlikely.[2][3][4][5] The structural determinants for the immunologic reactions to sulfonamide antibiotics are primarily:

  • The N1-heterocyclic ring: This structure is recognized by IgE antibodies in Type I hypersensitivity reactions.[1][3]

  • The N4-arylamine group: This group can be metabolized to reactive intermediates that act as haptens, initiating a T-cell mediated immune response (Type IV hypersensitivity).[3]

Non-antibiotic sulfonamides, including compounds like this compound, typically lack both of these structural features.

Structural Comparison and Cross-Reactivity Potential

To assess the theoretical cross-reactivity potential of this compound, a structural comparison with a common sulfonamide antibiotic, sulfamethoxazole, is presented below.

FeatureSulfamethoxazole (Antibiotic)This compound
Chemical Structure
alt text
alt text
N1-Substituent Isoxazole ring (heterocyclic)Phenyl group
N4-Substituent Arylamine group (-NH₂)Nitro group (-NO₂)
Cross-Reactivity Risk High in sensitized individualsTheoretically Low

As indicated in the table, this compound lacks the N1-heterocyclic ring and the N4-arylamine group that are the primary drivers of allergic reactions to sulfonamide antibiotics. Therefore, based on its chemical structure, the risk of immunological cross-reactivity in individuals with a known allergy to sulfonamide antibiotics is considered to be low.

Hypothetical Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a series of in vitro and in vivo studies would be necessary. The following outlines a hypothetical experimental workflow.

In Vitro Assays

In vitro methods provide a preliminary assessment of the potential for a compound to trigger an immune response without exposing human subjects to the risk of an allergic reaction.

Experimental Protocol: Basophil Activation Test (BAT)

The Basophil Activation Test (BAT) is an in vitro assay that measures the activation of basophils, a type of white blood cell involved in allergic reactions, upon exposure to a potential allergen.

  • Sample Collection: Obtain fresh peripheral blood samples from:

    • A cohort of patients with a well-documented history of IgE-mediated allergy to sulfonamide antibiotics (e.g., sulfamethoxazole).

    • A control group of non-allergic individuals.

  • Cell Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) or use whole blood. Incubate the cells with varying concentrations of:

    • This compound

    • Sulfamethoxazole (positive control)

    • A structurally unrelated compound (negative control)

    • Anti-IgE antibody (positive control for basophil activation)

  • Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against basophil surface markers (e.g., CD203c, CD63). Analyze the samples using a flow cytometer to quantify the percentage of activated (upregulated CD63 or CD203c) basophils.

  • Data Analysis: Compare the percentage of activated basophils in the presence of this compound to the controls. A significant increase in basophil activation in the allergic cohort compared to the control group would suggest potential for cross-reactivity.

G Hypothetical Workflow for In Vitro Cross-Reactivity Assessment cluster_0 Patient Recruitment cluster_1 Sample Processing & Stimulation cluster_2 Analysis Allergic_Cohort Sulfonamide-Allergic Patients Blood_Sample Peripheral Blood Collection Allergic_Cohort->Blood_Sample Control_Cohort Non-Allergic Individuals Control_Cohort->Blood_Sample Stimulation Incubation with Test Compounds: - this compound - Sulfamethoxazole (Positive Control) - Negative Control Blood_Sample->Stimulation Flow_Cytometry Basophil Activation Test (BAT) (Flow Cytometry) Stimulation->Flow_Cytometry Data_Analysis Data Analysis and Comparison Flow_Cytometry->Data_Analysis

Caption: Hypothetical workflow for assessing in vitro cross-reactivity using the Basophil Activation Test.

In Vivo Models

In vivo studies in animal models can provide further insights into the potential for a compound to induce an immune response.

Experimental Protocol: Popliteal Lymph Node Assay (PLNA)

The Popliteal Lymph Node Assay (PLNA) is a murine model used to assess the sensitizing potential of a drug.

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Sensitization: Inject a solution of this compound into the footpad of the mice. A control group should be injected with the vehicle alone. A positive control group can be sensitized with a known sensitizer.

  • Lymph Node Proliferation: After a defined period (e.g., 7 days), excise the popliteal lymph nodes from both the injected and contralateral legs.

  • Analysis: Measure the weight and cellularity of the lymph nodes. A significant increase in the weight and cell number of the lymph node from the injected side compared to the contralateral side and the vehicle control group indicates a local immune response and sensitizing potential.

  • Challenge Phase (for cross-reactivity): In a separate experiment, sensitize mice with sulfamethoxazole and then challenge them with this compound in the footpad. A significant lymph node reaction upon challenge would suggest cross-reactivity.

Simplified Signaling Pathway for Type I Hypersensitivity

The following diagram illustrates a simplified signaling pathway for a Type I (IgE-mediated) hypersensitivity reaction to a sulfonamide antibiotic, which is theoretically not expected for this compound due to its lack of an N1-heterocyclic ring.

G cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Re-exposure) APC Antigen Presenting Cell (APC) TH2 T Helper 2 (Th2) Cell APC->TH2 B_Cell B Cell TH2->B_Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgE Antigen-Specific IgE Plasma_Cell->IgE Mast_Cell Mast Cell IgE->Mast_Cell Binds to FcεRI receptor Degranulation Degranulation Mast_Cell->Degranulation Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators Symptoms Allergic Symptoms Mediators->Symptoms Sulfonamide Sulfonamide Antibiotic (with N1-ring) Sulfonamide->APC Sulfonamide->Mast_Cell Cross-links IgE

References

A Comparative Guide to Sulfonylation Reagents: Benchmarking 4-Nitro-N-phenylbenzenesulfonamide Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of the sulfonamide bond is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the traditional reagent, 4-Nitro-N-phenylbenzenesulfonamide, against contemporary sulfonylation agents. By presenting key performance data, detailed experimental protocols, and relevant biological context, this document aims to empower informed reagent selection for enhanced synthetic outcomes.

The sulfonamide functional group is a privileged motif in a vast array of pharmaceuticals, owing to its unique physicochemical properties and its ability to act as a bioisostere for other functional groups. The choice of sulfonylation reagent is a critical parameter that dictates the efficiency, substrate scope, and overall success of a synthetic campaign. This guide benchmarks the performance of this compound, a derivative of the widely used 4-nitrobenzenesulfonyl chloride, against two classes of novel reagents that have gained significant traction in recent years: the stable sulfur dioxide surrogate, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and the increasingly versatile sulfonyl fluorides.

Performance Comparison of Sulfonylation Reagents

The selection of a sulfonylation reagent is often a trade-off between reactivity, stability, substrate scope, and safety. The following table summarizes the key performance indicators for this compound (derived from its corresponding sulfonyl chloride) and the novel reagents, DABSO and sulfonyl fluorides. The data presented is a synthesis of information from various research articles and should be considered as representative rather than absolute, as reaction outcomes are highly dependent on the specific substrate and reaction conditions.

Reagent ClassRepresentative ReagentTypical Reaction ConditionsGeneral YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
Nitrobenzenesulfonyl Derivatives 4-Nitrobenzenesulfonyl chlorideAmine, base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF), 0 °C to rt.[1]Good to excellent (often >80%)[1]Broad, effective for primary and secondary amines.High reactivity, well-established procedures.Moisture sensitive, can be harsh for delicate substrates, generates acidic byproducts.
Sulfur Dioxide Surrogates DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))Organometallic reagent (e.g., Grignard), amine, oxidant (e.g., bleach).[2]Good to excellent (up to 93% success rate in arrays)[2]Very broad, including aryl, heteroaryl, and alkyl amines.[3]Bench-stable solid, safer alternative to gaseous SO₂, allows for the synthesis of novel sulfonamides.[3][4]Requires an organometallic reagent and an oxidant, multi-component reaction can be complex.
Sulfonyl Fluorides Aryl or Alkyl Sulfonyl FluoridesAmine, catalyst (e.g., Ca(NTf₂)₂), solvent (e.g., t-amyl alcohol), elevated temperature.[5]Moderate to excellent (up to 99%)[6]Broad, including sterically hindered and electronically diverse amines and sulfonyl fluorides.[5][6]High stability (resistant to hydrolysis), tunable reactivity, suitable for late-stage functionalization.[7][8]Generally lower reactivity than sulfonyl chlorides, may require catalysts or harsher conditions.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide representative procedures for the sulfonylation of an amine using each of the discussed reagent classes.

Protocol 1: Synthesis of a Sulfonamide using 4-Nitrobenzenesulfonyl Chloride

This protocol describes a general method for the synthesis of a sulfonamide from an amine and 4-nitrobenzenesulfonyl chloride.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Primary or secondary amine

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Pot Sulfonamide Synthesis using DABSO

This protocol outlines a one-pot synthesis of a sulfonamide from an organometallic reagent, DABSO, and an amine.[2]

Materials:

  • Aryl or alkyl halide

  • Magnesium turnings (for Grignard reagent formation) or organolithium reagent

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

  • Amine (as an aqueous solution)

  • Sodium hypochlorite solution (bleach)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare the Grignard reagent from the corresponding aryl or alkyl halide and magnesium turnings in anhydrous THF according to standard procedures.

  • In a separate flask, suspend DABSO (0.5 eq.) in anhydrous THF.

  • To the stirred suspension of DABSO, add the freshly prepared Grignard reagent (1.0 eq.) dropwise at room temperature. Stir the mixture for 30 minutes.

  • In a separate vessel, prepare a solution of the amine (2.0 eq.) in water.

  • To the reaction mixture containing the sulfinate intermediate, add the aqueous amine solution followed by the slow addition of sodium hypochlorite solution (bleach, ~1.2 eq.) at 0 °C.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sulfonamide Synthesis from a Sulfonyl Fluoride

This protocol describes a method for the synthesis of sulfonamides from sulfonyl fluorides using a calcium triflimide catalyst.[5]

Materials:

  • Aryl or alkyl sulfonyl fluoride

  • Primary or secondary amine

  • Calcium triflimide (Ca(NTf₂)₂)

  • tert-Amyl alcohol

  • Triethylamine (optional, for hydrochloride salts of amines)

Procedure:

  • To a reaction vial, add the sulfonyl fluoride (1.0 eq.), the amine (2.0 eq.), and calcium triflimide (1.0 eq.).

  • If the amine is a hydrochloride salt, add triethylamine (1.0 eq.).

  • Add tert-amyl alcohol to achieve a concentration of 0.2 M.

  • Seal the vial and heat the reaction mixture at 60 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by flash column chromatography.

Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis

Sulfonamides are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of a crucial metabolic pathway in bacteria: the synthesis of folic acid. Bacteria must synthesize folic acid de novo, as they cannot uptake it from their environment, unlike humans. This metabolic difference provides a therapeutic window for selective toxicity.

Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. The disruption of folic acid synthesis ultimately inhibits the production of purines and thymidine, which are essential for DNA and RNA synthesis, leading to a bacteriostatic effect.[9][10]

Folic_Acid_Synthesis_Pathway cluster_bacteria Bacterial Cell GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Multiple steps DHPS Dihydropteroate Synthase (DHPS) Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroic Acid Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate DHFR Purines_Thymidine Purines, Thymidine (for DNA/RNA synthesis) Tetrahydrofolate->Purines_Thymidine One-carbon transfers PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagent_Selection Select Sulfonylation Reagents (this compound derivative, DABSO, Sulfonyl Fluoride) Reaction_Setup Set up Parallel Reactions (Standardized Conditions where possible) Reagent_Selection->Reaction_Setup Substrate_Selection Select Diverse Amine Substrates (Primary, Secondary, Aryl, Alkyl, Hindered) Substrate_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Workup Standardized Workup and Purification Monitoring->Workup Yield_Determination Determine Isolated Yields Workup->Yield_Determination Characterization Characterize Products (NMR, MS) Workup->Characterization Data_Comparison Compare Yields, Reaction Times, and Purity Yield_Determination->Data_Comparison Characterization->Data_Comparison

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico analysis of 4-Nitro-N-phenylbenzenesulfonamide and its chemical relatives. Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2] Computational, or in silico, methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are crucial for the early-stage evaluation and rational design of novel drug candidates.[3][4]

While specific comparative in silico studies on this compound are not extensively detailed in publicly available literature, this guide synthesizes data from various related benzenesulfonamide derivatives to illustrate the application and importance of these computational techniques. The structural details of this compound, including a dihedral angle of 36.19 (18)° between its aromatic rings, have been characterized.[5][6]

Comparative In Silico Performance Data

The following table summarizes quantitative data from molecular docking and ADMET predictions for several benzenesulfonamide derivatives against various biological targets. This data showcases the common metrics used to evaluate and compare potential drug candidates in this class.

Compound/Derivative ClassTarget Protein/ModelDocking Score / Binding Energy (kcal/mol)Key ADMET/Pharmacokinetic PredictionsSource
SLC-0111 AnalogueCarbonic Anhydrase II (CA II)-9.782Complies with drug-likeness rules.[7]
SLC-0111 AnalogueCarbonic Anhydrase IX (CA IX)-7.466Complies with drug-likeness rules.[7]
4-methyl-3-nitrophenyl benzenesulfonamide (4M3NPBS)Penicillin-Binding Protein 2X (PBP-2X)-7.47 (Glide Score)Favorable hydrogen bond interactions with the target.[2]
4-methyl-2-hydroxyphenyl benzenesulfonamide (4M2HPBS)Penicillin-Binding Protein 2X (PBP-2X)-7.17 (Glide Score)Favorable hydrogen bond interactions with the target.[2]
2-aminopyrimidin-1-ium 4-nitrobenzenesulfonateMicrobial Protein Targets-7.0, -6.6, -6.4High absorption predicted through the digestive system; Bioavailability score of 0.55.[8]
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamides (4c, 4d, 4e)Human Breast Cancer (MCF-7) ReceptorNot specifiedGood absorption, low toxicity in the human liver, and medium Blood-Brain Barrier (BBB) penetration.[9]
Sulfonamide-pyridine derivatives (15a, 15b)General ADMET PredictionNot applicableAnalyzed for drug-likeness and molecular properties using online servers.[1]

Experimental and Computational Protocols

Detailed methodologies are fundamental to the reproducibility and validation of in silico research. The protocols described below are representative of the standard procedures used in the cited studies for analyzing sulfonamide derivatives.

1. Molecular Docking Simulation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex.[4] This method is instrumental in understanding drug-target interactions and guiding structure-activity relationship (SAR) studies.[3][10]

  • Software: Commonly used software includes AutoDock Vina, Glide, and Py-Rx.[2][8][11]

  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The 2D structure of the sulfonamide derivative is drawn using chemical drawing software like ChemSketch and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

  • Docking Execution: A grid box is defined around the active site of the target protein. The docking algorithm then explores various conformations and orientations of the ligand within this binding site.

  • Analysis: The results are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[4] The pose with the lowest binding energy is typically considered the most favorable. Interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues, are analyzed to understand the binding mode.[2]

2. ADMET and Drug-Likeness Prediction

In silico ADMET prediction helps to identify compounds with favorable pharmacokinetic properties and low toxicity profiles early in the drug discovery process, reducing the likelihood of late-stage failures.[4][9]

  • Software/Web Servers: A variety of online tools are used for these predictions, including SwissADME, Molinspiration, pkCSM, and Pre-ADMET.[1][4][7]

  • Methodology: The chemical structure of the compound (usually in SMILES format) is submitted to the server. The software uses pre-built models and algorithms based on large datasets of known drugs to calculate various physicochemical and pharmacokinetic properties.

  • Predicted Properties:

    • Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five (Ro5), which assesses properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors.[7][10]

    • Absorption: Prediction of properties such as human intestinal absorption (HIA) and cell permeability.[9][12]

    • Distribution: Estimation of factors like Blood-Brain Barrier (BBB) penetration and plasma protein binding.[9]

    • Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes.

    • Excretion: Prediction of clearance rates.

    • Toxicity: Assessment of potential risks such as mutagenicity (Ames test) and hepatotoxicity.[9]

Visualizing the In Silico Workflow

The following diagram illustrates a typical computational workflow for the initial screening and evaluation of a potential drug candidate like this compound.

InSilico_Workflow cluster_0 Ligand & Target Preparation cluster_1 Computational Analysis cluster_2 Results & Optimization Compound 1. Compound Selection (e.g., this compound) LigandPrep 2. Ligand 3D Structure Generation & Optimization Compound->LigandPrep Docking 5. Molecular Docking Simulation LigandPrep->Docking ADMET 7. ADMET & Drug-Likeness Prediction LigandPrep->ADMET TargetID 3. Target Protein Identification (from PDB) ProteinPrep 4. Protein Structure Preparation & Cleanup TargetID->ProteinPrep ProteinPrep->Docking Analysis 6. Analysis of Binding Affinity & Interactions Docking->Analysis LeadOpt 8. Lead Optimization (SAR Studies) ADMET->LeadOpt Analysis->LeadOpt LeadOpt->Compound Iterative Refinement

A standard workflow for in silico drug candidate evaluation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the responsible management of chemical waste is paramount for ensuring personal safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Nitro-N-phenylbenzenesulfonamide, a compound that, due to its nitro and sulfonamide functionalities, requires careful handling as hazardous waste. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.[2][3]
Body Protection A standard laboratory coat or impervious clothing.To protect skin and clothing from contamination.[1][2]
Respiratory Protection A dust respirator (e.g., N95) is recommended if dust is generated.To avoid the inhalation of fine particles.[4]

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of this compound is to manage it as hazardous waste through a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain or in regular trash.[1][4]

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste containing this compound. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated labware such as weighing papers, pipette tips, vials, and gloves.[3]

It is crucial to keep this waste stream separate from other incompatible waste to prevent accidental chemical reactions.[1]

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect the solid this compound and any contaminated disposable materials in a designated, chemically compatible, and clearly labeled hazardous waste container.[2] The container must have a secure, leak-proof lid.[1]

  • Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[2][4]

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[4] Once decontaminated, the empty container can be disposed of according to your institution's guidelines, which may include defacing the label before disposal.[6][7]

Step 3: Labeling

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • Appropriate hazard warnings (e.g., "Irritant," "Toxic").[3]

  • The accumulation start date and the name of the generating laboratory/researcher.

Step 4: Storage

Store sealed hazardous waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be away from heat sources and incompatible materials.[6]

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] The preferred method of disposal for compounds of this nature is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][5] Maintain a detailed record of the disposed waste, including the chemical name, quantity, and date of disposal, for regulatory compliance.[2]

Spill Containment and Cleanup

In the event of a spill, immediate action is necessary to prevent the spread of the chemical and ensure personnel safety.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and remove all sources of ignition.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: For solid spills, carefully sweep or scoop the material, avoiding dust generation.[2] For liquid spills, use an inert absorbent material to contain the spill.

  • Collect: Place all contaminated materials into a labeled hazardous waste container for disposal.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]

  • Report: Report the incident to your supervisor and your institution's EHS office.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

cluster_start Start cluster_waste_type Waste Stream Segregation cluster_management Waste Management cluster_final Final Disposal start Identify Waste Containing This compound solid_waste Solid Waste (Unused chemical, contaminated labware) start->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) start->liquid_waste Liquid empty_container Empty Original Container start->empty_container Container collect_solid Collect in a labeled, sealed, compatible hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible hazardous liquid waste container. liquid_waste->collect_liquid triple_rinse Triple rinse with a suitable solvent. empty_container->triple_rinse store Store in designated Satellite Accumulation Area (SAA). collect_solid->store collect_liquid->store dispose_container Dispose of clean container per institutional guidelines. triple_rinse->dispose_container collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate arrange_pickup Arrange for pickup by EHS or a licensed hazardous waste contractor. store->arrange_pickup collect_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Nitro-N-phenylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and minimize environmental impact. The following information is a synthesis of available data for structurally related nitroaromatic and sulfonamide compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[3]
Hand Protection Chemical-resistant glovesButyl or nitrile gloves are recommended for handling nitro compounds.[4][5] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3]

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[6]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Avoid the formation of dust during handling.[3]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]

Spill Management and Disposal Plan

Spill Management Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[3]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[3]

  • Report: Report the spill to the laboratory supervisor.[3]

Waste Disposal Plan:

All waste containing this compound must be treated as hazardous waste.[3]

  • Solid Waste:

    • Collection: Collect waste solid material and any contaminated disposable items (e.g., gloves, weighing paper) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Labeling: The container label should include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").[7]

    • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[7]

  • Liquid Waste (Solutions):

    • Collection: Collect all aqueous or solvent solutions containing this chemical into a dedicated, leak-proof, and clearly labeled hazardous waste container.[7]

    • Labeling: Label the container as "Hazardous Liquid Waste: Contains this compound" and specify the solvent.

    • Storage and Disposal: Store and dispose of the liquid waste container following the same procedure as for solid waste. Do not mix with other waste streams unless compatibility is confirmed.[7]

  • Disposal: Arrange for pickup by a licensed hazardous waste contractor for proper disposal in accordance with local, state, and federal regulations.[7]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, highlighting the critical safety checkpoints at each stage.

experimental_workflow prep Review SDS and Protocols ppe_check Don Appropriate PPE prep->ppe_check fume_hood Verify Fume Hood Function ppe_check->fume_hood weigh Weighing and Transfer (in fume hood) fume_hood->weigh Proceed reaction Perform Experiment weigh->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate waste_disposal Segregate and Label Hazardous Waste decontaminate->waste_disposal ppe_removal Doff PPE Correctly waste_disposal->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash

Caption: Experimental workflow for handling this compound.

Logical Relationship of Safety Measures

This diagram shows the hierarchical relationship of safety controls, from the most effective (elimination/substitution) to the least effective (PPE).

safety_hierarchy cluster_controls Hierarchy of Controls elimination Elimination/Substitution (Use a less hazardous chemical) engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles)

Caption: Hierarchy of safety controls for chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.